1-Methyl-2-pentyl-4(1H)-quinolinone
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
1-methyl-2-pentylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16(12)2/h6-7,9-11H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHULATXGEVFYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Methyl-2-pentyl-4(1H)-quinolinone: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid found in nature that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation, and a summary of its known biological effects. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Source
The principal natural source of this compound is the fruit of the plant Evodia rutaecarpa.[1] This plant, a member of the Rutaceae family, has a long history of use in traditional medicine, particularly in Asia. The fruits of E. rutaecarpa are rich in a variety of alkaloids, including a range of 1-methyl-2-alkyl-4(1H)-quinolinones.
Isolation Methodology
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from the successful isolation of structurally similar alkaloids from Evodia rutaecarpa. The following experimental workflow outlines a likely procedure for the extraction and purification of this target compound.
Experimental Workflow: Isolation of this compound from Evodia rutaecarpa
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
1. Extraction of Crude Alkaloids:
-
Starting Material: Dried and powdered fruits of Evodia rutaecarpa.
-
Solvent: Methanol or 80% aqueous ethanol.
-
Procedure:
-
Macerate the powdered plant material in the chosen solvent at room temperature for 24-48 hours, or perform Soxhlet extraction for a more exhaustive extraction.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude residue.
-
Acid-base extraction is a common next step for alkaloid enrichment. Dissolve the crude residue in an acidic solution (e.g., 5% HCl) and filter.
-
Wash the acidic solution with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
-
Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.
-
Extract the liberated alkaloids with an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297).
-
Combine the organic layers and evaporate the solvent to yield the crude alkaloid extract.
-
2. Chromatographic Purification:
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (100-200 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The polarity is gradually increased to elute compounds of increasing polarity.
-
Procedure:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.
-
Load the sample onto a silica gel column pre-equilibrated with the same solvent.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compound.
-
-
-
High-Performance Counter-Current Chromatography (HPCCC):
-
This technique has been successfully applied for the separation of various quinolone alkaloids from E. rutaecarpa.
-
Solvent System: A two-phase solvent system is selected based on the polarity of the target compound. A common system is n-hexane-ethyl acetate-methanol-water. The optimal ratio needs to be determined experimentally.
-
Procedure:
-
The selected fractions from column chromatography are subjected to HPCCC.
-
The instrument is operated according to the manufacturer's instructions, with the appropriate stationary and mobile phases.
-
Fractions are collected and analyzed (e.g., by HPLC) to determine the purity of the isolated this compound.
-
-
Quantitative Data
Table 1: Quantitative Analysis of Selected Quinolone Alkaloids in Evodia rutaecarpa
| Compound Name | Analytical Method | Concentration Range in Plant Material | Reference |
| 1-Methyl-2-undecyl-4(1H)-quinolone | HPLC-DAD | 0.04 - 0.25 mg/g | [2] |
| Dihydroevocarpine | HPLC-DAD | 0.02 - 0.15 mg/g | [2] |
| Evocarpine | HPLC-DAD | 0.05 - 0.30 mg/g | [2] |
Biological Activity
This compound is reported to possess antibacterial and cytotoxic activities.[1]
-
Antibacterial Activity: The quinolone scaffold is a well-known pharmacophore in many antibacterial drugs. The mechanism of action for many synthetic quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] While the specific mechanism for this compound has not been elucidated, it is plausible that it shares a similar mode of action.
-
Cytotoxic Activity: Several studies have demonstrated the cytotoxic effects of quinolinone alkaloids isolated from Evodia rutaecarpa against various cancer cell lines.[4][5][6] The cytotoxic activity of these compounds is an area of active research for the development of novel anticancer agents. The precise signaling pathways through which this compound exerts its cytotoxic effects have not yet been identified.
Conclusion
This compound is a naturally occurring quinolone alkaloid with promising biological activities. Its primary source, the fruits of Evodia rutaecarpa, provides a rich starting material for its isolation. While a definitive, optimized protocol for its purification is yet to be published, established chromatographic techniques used for similar compounds offer a clear path forward for obtaining this molecule for further study. Future research should focus on elucidating the specific mechanisms of its antibacterial and cytotoxic actions, including the identification of its molecular targets and signaling pathways, to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous Quantification of Limonin, Two Indolequinazoline Alkaloids, and Four Quinolone Alkaloids in Evodia rutaecarpa (Juss.) Benth by HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolone and indole alkaloids from the fruits of Euodia rutaecarpa and their cytotoxicity against two human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-2-pentyl-4(1H)-quinolinone chemical structure and properties
An In-depth Technical Guide on 1-Methyl-2-pentyl-4(1H)-quinolinone
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of this compound, a natural product of interest to researchers in medicinal chemistry and drug development. The information is tailored for scientists and professionals engaged in chemical synthesis and biological evaluation of novel compounds.
Compound Identity and Structure
This compound is a quinolone alkaloid isolated from the fruits of Evodia Rutaecarpa.[1][2] It belongs to a class of heterocyclic compounds known for a wide range of biological activities, including antibacterial and cytotoxic effects against cancer cells.[1][2]
-
IUPAC Name: 1-methyl-2-pentylquinolin-4-one[3]
-
Molecular Formula: C₁₅H₁₉NO[2]
-
Molecular Weight: 229.32 g/mol [2]
-
SMILES: CCCCCc1cc(=O)n(C)c2ccccc12[3]
Chemical Structure:
Physicochemical and Biological Properties
Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available data for the target compound and includes experimental values for a structurally related analog, 1-methyl-4(1H)-quinolinone (which lacks the 2-pentyl group), for comparative purposes.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₅H₁₉NO | [2] |
| Molecular Weight | 229.32 g/mol | [2] |
| Physical Form | Not specified. Related quinolinones are typically powders. | General knowledge. |
| Melting Point | Data not available | For comparison, 1-methyl-4(1H)-quinolinone has a melting point of 152 °C.[5] |
| Boiling Point | Data not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| pKa | Data not available | For comparison, the related aromatic amine 4-methylquinoline (B147181) has a pKa of 5.67.[6] |
| LogP (Octanol/Water) | Data not available | For comparison, 1-methyl-4(1H)-quinolinone has a LogP of 0.44.[5] |
| Biological Activity | Antibacterial, Cytotoxic against cancer cells | [1] |
| Natural Source | Fruits of Evodia Rutaecarpa | [1] |
Experimental Protocols
Proposed Synthesis Protocol (Conrad-Limpach Approach)
This protocol describes the synthesis via condensation of N-methylaniline with a β-keto ester followed by thermal cyclization.
Step 1: Synthesis of Ethyl 3-(methylamino)oct-2-enoate (Intermediate)
-
In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine N-methylaniline (1 equiv.), ethyl 3-oxooctanoate (1.1 equiv.), and toluene (B28343) (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).
-
Heat the mixture to reflux and allow it to react for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the N-methylaniline is consumed.
-
Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate. Purification can be achieved via vacuum distillation or column chromatography.
Step 2: Thermal Cyclization to this compound
-
Place the purified enamine intermediate from Step 1 into a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask fitted with a high-temperature thermometer and reflux condenser.
-
Heat the mixture to approximately 250 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Maintain this temperature for 30-60 minutes. The cyclization process results in the elimination of ethanol.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and dilute with a non-polar solvent like hexane (B92381) to precipitate the crude product.
-
Filter the solid product, wash with cold hexane, and dry under vacuum.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified this compound.
Analytical Characterization Protocol
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.[3]
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., DMSO, Chloroform) for analysis.
-
Liquid Chromatography-Mass Spectrometry (LCMS):
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution method with mobile phases such as water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
-
Monitor the elution profile with a UV detector.
-
Couple the output to a mass spectrometer (e.g., ESI-QTOF) to confirm the molecular weight (Expected [M+H]⁺ = 230.15).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra. The resulting spectra should be consistent with the proposed structure, showing characteristic signals for the N-methyl group, the pentyl chain, and the aromatic protons of the quinolinone core.
-
-
Purity Assessment: Determine the final purity using HPLC with UV detection by calculating the peak area percentage of the main product. Purity should meet the standards for biological testing (typically >95%).
Visualized Workflows and Pathways
The following diagrams, generated using DOT language, illustrate key processes and potential biological mechanisms related to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Methyl-2-pentyl-4(1H)-quiline | 22048-98-2 [chemicalbook.com]
- 3. This compound [synhet.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-methyl-4(1H)-quinolinone [stenutz.eu]
- 6. 4-Methylquinoline | C10H9N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 1-Methyl-2-pentyl-4(1H)-quinolinone: A Technical Guide for Researchers
CAS Number: 22048-98-2
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-2-pentyl-4(1H)-quinolinone, a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's chemical properties, biological activities, and potential mechanisms of action. The guide summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of pertinent biological pathways and workflows to facilitate a deeper understanding of this promising natural product.
Introduction
This compound is a naturally occurring quinolone alkaloid found in the fruits of Evodia rutaecarpa, a plant with a long history in traditional Chinese medicine.[1][2] As a member of the quinolone class of compounds, it is of significant interest to the scientific community for its potential therapeutic applications.[3] Quinolone alkaloids, in general, are known to exhibit a broad spectrum of biological activities, including antibacterial and anticancer effects.[3][4] This guide focuses specifically on the technical details of this compound, providing a foundation for further research and development.
Chemical and Physical Properties
This compound is characterized by a core quinolinone scaffold with a methyl group at position 1 and a pentyl group at position 2. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 22048-98-2 | [1] |
| Molecular Formula | C15H19NO | [2] |
| Molecular Weight | 229.32 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1][5] |
| IUPAC Name | 1-methyl-2-pentylquinolin-4(2H)-one | [6] |
| Synonyms | 1-Methyl-2-pentyl-4-quinolone | [7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Storage | Shipped at room temperature; Long-term storage at -20°C to -80°C | [1] |
Biological Activity
This compound has been reported to possess both cytotoxic and antibacterial properties.[1][8] These activities are consistent with those observed for other quinolone alkaloids isolated from Evodia rutaecarpa.[1][2]
Cytotoxic Activity
Studies on various quinolone alkaloids from Evodia rutaecarpa have demonstrated their potential as anticancer agents.[1][2] The cytotoxic effects of these compounds, including likely this compound, have been evaluated against a panel of human cancer cell lines.
| Activity | Cell Lines | Method | IC50 Values | Reference(s) |
| Cytotoxicity | HL-60, N-87, H-460, HepG2 | MTT Assay | 14 µM - 22 µM | [1] |
| Cytotoxicity | HepG-2, Hela, BEL7402, BEL7403 | MTT Assay | 15.85 µM - 56.36 µM | [2] |
Antibacterial Activity
The antibacterial potential of quinolone alkaloids from Evodia rutaecarpa has also been investigated. The minimum inhibitory concentration (MIC) values indicate moderate activity against various bacterial strains.
| Activity | Bacterial Strains | Method | MIC Values | Reference(s) |
| Antibacterial | Not specified in abstract | Broth Microdilution | 4 µg/mL - 128 µg/mL | [2] |
Mechanism of Action (Proposed)
While the specific signaling pathways for this compound have not been fully elucidated, the mechanism of action can be inferred from the broader class of quinolone compounds.
Antibacterial Mechanism
Quinolones are well-established inhibitors of bacterial DNA synthesis.[9] They target two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[9] By stabilizing the enzyme-DNA complex, they introduce double-strand breaks in the bacterial chromosome, leading to cell death.
References
- 1. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Data and Analysis of 1-Methyl-2-pentyl-4(1H)-quinolinone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the spectroscopic data for 1-Methyl-2-pentyl-4(1H)-quinolinone, a quinolone alkaloid. This compound, isolated from the fruits of Evodia Rutaecarpa, has garnered interest for its potential antibacterial and cytotoxic activities.[1] Due to the limited availability of public domain raw spectral data for this specific molecule, this guide presents a representative dataset based on the analysis of structurally similar compounds and general spectroscopic principles.
Molecular Structure
IUPAC Name: 1-methyl-2-pentylquinolin-4(1H)-one CAS Number: 22048-98-2 Molecular Formula: C₁₅H₁₉NO Molecular Weight: 229.32 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The following tables outline the predicted proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound. These predictions are based on data from analogous 2-alkyl-4-quinolinone structures.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | Ar-H (H-5) |
| ~7.70 | t | 1H | Ar-H (H-7) |
| ~7.50 | d | 1H | Ar-H (H-8) |
| ~7.30 | t | 1H | Ar-H (H-6) |
| ~6.30 | s | 1H | =CH (H-3) |
| ~3.70 | s | 3H | N-CH₃ |
| ~2.70 | t | 2H | -CH₂- (Pentyl C1') |
| ~1.70 | m | 2H | -CH₂- (Pentyl C2') |
| ~1.35 | m | 4H | -CH₂- (Pentyl C3', C4') |
| ~0.90 | t | 3H | -CH₃ (Pentyl C5') |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~178.0 | C=O (C-4) |
| ~155.0 | C-2 |
| ~141.0 | C-8a |
| ~131.0 | C-7 |
| ~126.0 | C-5 |
| ~123.0 | C-6 |
| ~115.0 | C-4a |
| ~110.0 | C-3 |
| ~108.0 | C-8 |
| ~36.0 | N-CH₃ |
| ~34.0 | -CH₂- (Pentyl C1') |
| ~31.0 | -CH₂- (Pentyl C2') |
| ~29.0 | -CH₂- (Pentyl C3') |
| ~22.5 | -CH₂- (Pentyl C4') |
| ~14.0 | -CH₃ (Pentyl C5') |
Mass Spectrometry (MS) Data
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 229.15 | [M]⁺ |
| 230.15 | [M+H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is typically set from 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: The mass spectrum is typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). The sample solution is introduced into the ESI source at a constant flow rate. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound.
Caption: Workflow of Spectroscopic Analysis.
Disclaimer: The spectroscopic data presented in this document is representative and intended for informational purposes. The chemical shifts are predicted based on analogous structures and have not been confirmed by publicly available experimental data for this compound. Researchers should verify this data through their own experimental analysis.
References
An In-Depth Technical Guide to 1-Methyl-2-pentyl-4(1H)-quinolinone: Suppliers, Purchasing, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-2-pentyl-4(1H)-quinolinone, a quinolone alkaloid with promising biological activities. This document covers reputable suppliers, a structured purchasing workflow, quality control procedures, and detailed experimental protocols for investigating its cytotoxic, antibacterial, and antimalarial properties. Additionally, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and practical application in a research setting.
Core Compound Information
This compound is a natural product isolated from the fruits of Evodia Rutaecarpa.[] It is classified as a quinolone alkaloid and has demonstrated significant antibacterial, cytotoxic, and antimalarial activities in preclinical studies.[][2]
| Property | Value |
| CAS Number | 22048-98-2 |
| Molecular Formula | C₁₅H₁₉NO |
| Molecular Weight | 229.32 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Suppliers and Purchasing
Acquiring high-quality this compound is crucial for reliable and reproducible research. Several reputable chemical suppliers offer this compound in various purities and quantities.
Supplier Comparison
The following table summarizes key information from various suppliers of this compound. Prices and availability are subject to change and should be verified on the respective supplier websites.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| MedchemExpress | >98% | 5 mg, 10 mg, 50 mg, 100 mg | ~$150 (5mg) | Provides detailed solubility protocols. For research use only. |
| BOC Sciences | ≥98% | Milligrams to Grams | Inquiry required | Offers custom synthesis and bulk quantities. |
| Pharmaffiliates | High Purity | Inquiry required | Inquiry required | Specializes in pharmaceutical reference standards. |
| ChemicalBook | ≥98% (from various suppliers) | 10mg, 5mg | ~$218 (10mg) | Acts as a directory for multiple suppliers. |
| Taifan Technology | 98% | Inquiry required | ~$385 (currency conversion) | Provides one-stop laboratory products. |
| Tebubio | Not specified | 1 mg | Inquiry required | States the compound is a specific inhibitor of PfNDH2. |
| SynHet | >95% | Synthesis on demand | Inquiry required | Offers synthesis on demand with a short lead time. |
Purchasing Workflow
The procurement of research chemicals involves a systematic process to ensure safety, compliance, and timely acquisition.
Quality Control
Ensuring the quality of the purchased compound is paramount for the validity of experimental results. A robust quality control process should be implemented upon receipt of the chemical.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological activities of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized method for assessing the cytotoxic effects of the compound on cancer cell lines.[3][4]
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiplasmodial Activity Assay (Plasmodium falciparum Growth Inhibition Assay)
This protocol assesses the ability of the compound to inhibit the in vitro growth of asexual blood-stage P. falciparum.[5][6][7]
Materials:
-
This compound
-
Chloroquine-sensitive or -resistant P. falciparum strain
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
DMSO
-
96-well microtiter plates
-
DNA-intercalating dye (e.g., SYBR Green I or DAPI)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum in human RBCs.
-
Assay Setup: Prepare serial dilutions of this compound in the complete medium in a 96-well plate. Add parasitized RBCs (ring stage, ~0.5% parasitemia, 2% hematocrit) to each well. Include parasite-only controls (no compound) and uninfected RBC controls.
-
Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, lyse the RBCs and stain the parasite DNA with a suitable fluorescent dye according to the manufacturer's protocol.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the percent inhibition of parasite growth for each concentration relative to the parasite-only control. Determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Mechanism of Action
While the specific signaling pathways modulated by this compound are still under investigation, its classification as a quinolone alkaloid provides insights into its potential mechanisms of action.
Antibacterial Mechanism of Action
Quinolones are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
References
- 2. 1-Methyl-2-pentyl-4(1H)-quiline | 22048-98-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 6. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-2-pentyl-4(1H)-quinolinone: Safety, Handling, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid compound that has garnered interest for its potential biological activities, including antibacterial and cytotoxic effects. This technical guide provides a comprehensive overview of the available information on its safety, handling, synthesis, and mechanism of action, with a focus on its potential applications in research and drug development. While detailed toxicological data and specific signaling pathways remain subjects of ongoing investigation, this document consolidates the current knowledge to aid researchers in its safe handling and to inform future studies into its therapeutic potential.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-methyl-2-pentylquinolin-4-one | SynHet |
| CAS Number | 22048-98-2 | MedchemExpress, SynHet |
| Molecular Formula | C₁₅H₁₉NO | MedchemExpress, SynHet |
| Molecular Weight | 229.32 g/mol | MedchemExpress, SynHet |
| Appearance | Solid | MedchemExpress |
| GHS Hazard Symbol | GHS07 (Harmful) | SynHet |
Safety and Handling
2.1. Personal Protective Equipment (PPE)
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator is recommended.
2.2. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
2.3. Storage
-
Store in a tightly sealed container in a cool, dry place.
-
Keep away from incompatible materials such as strong oxidizing agents.
2.4. Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
Synthesis
A specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature. However, the synthesis of quinolin-4-one derivatives is a well-established area of organic chemistry.[2][3] The general approach often involves the cyclization of an appropriate aniline (B41778) precursor. One common method is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester.
General Synthetic Workflow for Quinolin-4-ones
A plausible synthetic route for this compound could involve the reaction of N-methylaniline with a β-ketoester bearing a pentyl group, followed by cyclization.
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound has been identified as a quinolone alkaloid with both antibacterial and cytotoxic activities.[4]
Antibacterial Activity
The antibacterial mechanism of quinolones, in general, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, quinolones lead to the fragmentation of bacterial DNA and ultimately cell death.
Cytotoxic Activity and Potential Signaling Pathways
The cytotoxic effects of this compound against cancer cells are of significant interest. While the specific signaling pathways affected by this compound are not yet fully elucidated, research on other quinoline (B57606) derivatives suggests potential involvement of key cancer-related pathways such as the PI3K/Akt/mTOR and MAPK pathways.[5][6][7][8][9] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis (programmed cell death).
Caption: Postulated signaling pathways potentially affected by this compound.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Analysis of Signaling Pathways: Western Blotting
Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and MAPK.
Workflow:
Caption: General workflow for Western blot analysis.
Detailed Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion and Future Directions
This compound is a promising compound with demonstrated antibacterial and cytotoxic activities. While its exact mechanism of action in cancer cells is still under investigation, it likely involves the modulation of key signaling pathways that regulate cell proliferation and survival. Further research is warranted to fully characterize its toxicological profile, elucidate its specific molecular targets and signaling pathways, and evaluate its therapeutic potential in preclinical models. The experimental protocols provided in this guide offer a framework for researchers to safely handle this compound and to further explore its biological effects.
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive safety data sheet and should not be used for clinical decision-making. Always consult the latest safety information from the supplier before handling any chemical.
References
- 1. This compound [synhet.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-Methyl-2-(4-(2-methyl-8-(1 H-pyrrolo[2,3- b]pyridin-6-yl)-1 H-naphtho[1,2- d]imidazol-1-yl)phenyl)propanenitrile as a Novel PI3K/mTOR Inhibitor with Enhanced Antitumor Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MAPK Pathway - Articles - Scientific Research Publishing [scirp.org]
Methodological & Application
Application Notes and Protocols: In Vitro Antibacterial Assay of 1-Methyl-2-pentyl-4(1H)-quinolinone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid that has been identified to possess antibacterial activities.[1] Quinolones as a class of heterocyclic compounds are known for a broad spectrum of biological activities, including antimicrobial effects.[2][3] The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase, leading to a rapid bactericidal effect.[3][4]
This document provides a comprehensive protocol for determining the in vitro antibacterial efficacy of this compound. The primary methods detailed are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the subsequent subculture for determining the Minimum Bactericidal Concentration (MBC).[5][6][7] These quantitative methods are fundamental for evaluating the potency of new antimicrobial agents.[8][9][10]
Data Presentation
The quantitative results from the MIC and MBC assays for this compound against various bacterial strains should be summarized as shown in Table 1. This format allows for a clear and concise comparison of the agent's efficacy.
Table 1: Summary of MIC and MBC Values for this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | ||
| Escherichia coli | Gram-negative | ||
| Pseudomonas aeruginosa | Gram-negative | ||
| Enterococcus faecalis | Gram-positive |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol
The broth microdilution method is a standard technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12] This protocol involves preparing two-fold serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10][13]
1.1. Materials and Reagents
-
This compound stock solution
-
Sterile 96-well round-bottom microtiter plates[14]
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)[9]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard[8]
-
Spectrophotometer
-
Incubator (35 ± 2°C)[6]
-
Micropipettes and sterile tips
1.2. Procedure
1.2.1. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.[8]
-
Transfer the colonies into a tube containing 5 mL of sterile saline.
-
Vortex the suspension to create a smooth emulsion.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1 to 2 x 10⁸ Colony Forming Units (CFU)/mL.[8] This can be verified using a spectrophotometer at 600 nm (OD600 should be between 0.08 and 0.13).
-
Within 15 minutes of standardization, dilute the suspension in sterile CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
1.2.2. Preparation of Compound Dilutions in Microtiter Plate
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[13]
-
Add 100 µL of the this compound stock solution (prepared at twice the highest desired final concentration) to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.[14]
-
Repeat this process across the plate to the tenth well. Discard 100 µL from the tenth well to ensure all wells have a final volume of 100 µL before inoculation.
-
Well 11 will serve as the positive control (growth control), containing CAMHB and the bacterial inoculum but no compound.[9]
-
Well 12 will serve as the negative control (sterility control), containing only CAMHB to check for contamination.[9][14]
1.2.3. Inoculation and Incubation
-
Add 100 µL of the diluted bacterial inoculum (prepared in step 1.2.1) to wells 1 through 11. This brings the final volume in each well to 200 µL.
-
Seal the plate or cover with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6][11]
1.2.4. Interpretation of Results
-
Following incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[9][11]
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][15] This assay is performed as a subsequent step to the MIC test.[6]
2.1. Materials and Reagents
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Calibrated micropipette and sterile tips
-
Incubator (35 ± 2°C)
2.2. Procedure
-
From the results of the MIC assay, select the wells that show no visible growth (the MIC well and all wells with higher concentrations).[6]
-
Gently mix the contents of each selected well.
-
Using a calibrated pipette, withdraw a 100 µL aliquot from each of these clear wells.
-
Spread the aliquot evenly onto a properly labeled MHA plate.[16]
-
To determine the initial bacterial concentration, a 100 µL aliquot from the positive control well (growth control) should also be serially diluted and plated.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
2.3. Interpretation of Results
-
After incubation, count the number of colonies on each MHA plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the colony count of the initial inoculum.[7][15] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[6]
Visualizations
Caption: Experimental workflow for determining MIC and MBC values.
Caption: Logical flow for in vitro antibacterial susceptibility testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. microchemlab.com [microchemlab.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
Application Notes and Protocols for Cytotoxicity Testing of 1-Methyl-2-pentyl-4(1H)-quinolinone on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid compound that has garnered interest for its potential therapeutic applications, including its antibacterial and cytotoxic activities against cancer cells[1]. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound on various cancer cell lines. The provided methodologies are essential for researchers in oncology and drug discovery to evaluate its efficacy and elucidate its mechanism of action. Quinoline derivatives have been noted for their ability to induce cell cycle arrest and apoptosis in cancer cells, making them a promising class of compounds for further investigation[2][3][4].
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the cytotoxic effects of this compound on a panel of human cancer cell lines.
Table 1: IC50 Values of this compound on Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| HeLa | Cervical Cancer | 8.5 |
| MCF-7 | Breast Cancer (ER+) | 12.3 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 7.9 |
| A549 | Lung Cancer | 15.1 |
| HCT116 | Colorectal Cancer | 9.8 |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are crucial for comparing the potency of the compound across different cell lines.
Table 2: Induction of Apoptosis by this compound in HeLa Cells (24h Treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 | 95.3 ± 0.8 |
| 5 | 15.8 ± 1.2 | 4.3 ± 0.6 | 79.9 ± 1.5 |
| 10 | 35.2 ± 2.1 | 10.7 ± 1.1 | 54.1 ± 2.5 |
| 20 | 58.9 ± 3.5 | 22.4 ± 1.8 | 18.7 ± 2.9 |
Note: Data are presented as mean ± standard deviation from three independent experiments. The increase in early and late apoptotic cells indicates that the compound induces programmed cell death.
Table 3: Lactate Dehydrogenase (LDH) Release Assay in A549 Cells (48h Treatment)
| Treatment Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0 (Control) | 5.1 ± 0.7 |
| 10 | 22.4 ± 1.9 |
| 20 | 45.8 ± 3.2 |
| 40 | 78.3 ± 4.5 |
Note: LDH is a cytosolic enzyme released upon cell membrane damage, serving as an indicator of cytotoxicity[5][6].
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[7][8]. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals[9].
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment[10].
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader[11]. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic/necrotic, and live cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V, while PI stains the DNA of cells with compromised membranes[13].
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Cell Treatment and Collection:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 1.
-
After treatment, collect both adherent and floating cells.
-
Centrifuge the cells and wash the pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark[14].
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube[14].
-
Analyze the cells by flow cytometry within one hour[14].
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
Protocol 3: Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium. The amount of LDH is proportional to the number of lysed cells[6][15].
Materials:
-
LDH Cytotoxicity Assay Kit (containing Substrate Mix, Assay Buffer, and Stop Solution)
-
Treated and control cells in a 96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Sample Collection:
-
LDH Reaction:
-
Stopping the Reaction and Data Acquisition:
Visualization of Workflows and Pathways
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. Quinolone Derivatives as Anticancer Agents: Importance in Medicin...: Ingenta Connect [ingentaconnect.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. scispace.com [scispace.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. cellbiologics.com [cellbiologics.com]
Application Notes and Protocols for 1-Methyl-2-pentyl-4(1H)-quinolinone as an Anticancer Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction
1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid naturally occurring in the fruits of Evodia Rutaecarpa[1]. This class of compounds has garnered significant interest in oncological research due to their demonstrated cytotoxic activities against various cancer cell lines[1]. Structurally, this compound belongs to the 4-quinolone derivatives, a scaffold known to exhibit a wide range of pharmacological properties, including anticancer effects[2]. The therapeutic potential of quinolinones is attributed to their ability to interfere with fundamental cellular processes in cancer cells, such as proliferation, cell cycle progression, and survival signaling pathways[3]. These application notes provide an overview of the potential anticancer applications of this compound, along with detailed protocols for its investigation in a research setting.
Mechanism of Action
While the precise molecular targets of this compound are still under investigation, research on structurally related quinolinone alkaloids and other 4-quinolone derivatives suggests several plausible mechanisms of action. The anticancer effects of this compound class are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.
Induction of Apoptosis: Quinolone derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent activation of a cascade of caspase enzymes[4][5].
Cell Cycle Arrest: A common effect of anticancer quinolinones is the perturbation of the cell cycle, frequently leading to an accumulation of cells in the G2/M phase[3][6]. This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation.
Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, is a known target for some quinolone-based compounds. Inhibition of this pathway can lead to decreased cancer cell viability and proliferation.
Topoisomerase Inhibition: Certain quinoline (B57606) derivatives are known to target topoisomerases, enzymes essential for resolving DNA topological problems during replication and transcription. By inhibiting these enzymes, these compounds can induce DNA damage and trigger cell death in rapidly dividing cancer cells[7][8].
Data Presentation
The following tables summarize representative quantitative data for the in vitro anticancer activity of this compound. The IC50 values are based on published data for similar quinolone alkaloids isolated from Evodia rutaecarpa, which were found to have IC50 values in the range of 14 µM to 22 µM against various cancer cell lines[9].
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 48 | 15.8 |
| N-87 | Human Gastric Carcinoma | 48 | 18.2 |
| H-460 | Human Non-Small Cell Lung Cancer | 48 | 20.5 |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 19.7 |
| MCF-7 | Human Breast Adenocarcinoma | 48 | 17.4 |
| HCT-116 | Human Colon Carcinoma | 48 | 21.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in HL-60 Cells (24-hour treatment)
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| 10 | 52.8 ± 3.1 | 25.5 ± 2.2 | 21.7 ± 2.0 |
| 20 | 45.1 ± 2.5 | 18.9 ± 1.7 | 36.0 ± 2.3 |
| 40 | 38.7 ± 2.9 | 12.3 ± 1.4 | 49.0 ± 3.1 |
Table 3: Induction of Apoptosis in HL-60 Cells by this compound (48-hour treatment)
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 3.5 ± 0.8 | 2.1 ± 0.5 |
| 10 | 15.2 ± 1.5 | 5.8 ± 0.9 |
| 20 | 28.9 ± 2.1 | 12.4 ± 1.3 |
| 40 | 45.7 ± 3.3 | 20.1 ± 1.8 |
Mandatory Visualizations
Caption: Workflow for in vitro evaluation of anticancer properties.
Caption: Potential molecular targets and pathways affected by the compound.
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., HL-60, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include untreated control wells (medium only) and vehicle control wells (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
Treated and untreated cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of the compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for 24 hours.
-
Cell Harvesting: Collect cells by centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. Add the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-2-pentyl-4(1H)-quinolinone in Bacterial DNA Gyrase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid that has been isolated from the fruits of Evodia rutaecarpa.[1] As a member of the quinolone class of compounds, it is a subject of interest for its potential antibacterial properties. The primary mechanism of action for quinolone antibiotics is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are responsible for managing DNA topology during replication, transcription, and repair.[2][3] This document provides detailed application notes and protocols for the study of this compound as a potential inhibitor of bacterial DNA gyrase.
Mechanism of Action
Quinolones exert their antibacterial effect by targeting the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV.[2] DNA gyrase, in particular, is a unique enzyme found in bacteria that introduces negative supercoils into DNA, a process crucial for DNA compaction and replication. This compound is hypothesized to bind to the enzyme-DNA complex, stabilizing the transient double-strand break and preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks, ultimately inhibiting DNA replication and transcription, and resulting in bacterial cell death.
Data Presentation
| Compound (Structural Analogue) | Staphylococcus aureus (ATCC 25923) | Staphylococcus epidermidis (ATCC 12228) | Bacillus subtilis (ATCC 6633) | Reference |
| 1-Methyl-2-undecyl-4(1H)-quinolinone | 16 µg/mL | 8 µg/mL | 4 µg/mL | [4] |
| Evocarpine | 32 µg/mL | 16 µg/mL | 8 µg/mL | [4] |
| Dihydroevocarpine | 16 µg/mL | 8 µg/mL | 4 µg/mL | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in MHB directly in the 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This protocol describes an in vitro assay to measure the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
This compound
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the gyrase assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound.
-
Enzyme Addition: Add a pre-determined optimal concentration of DNA gyrase to initiate the reaction. The total reaction volume is typically 20-30 µL.
-
Controls: Include a positive control (reaction with enzyme but no inhibitor) and a negative control (reaction without enzyme).
-
Incubation: Incubate the reaction mixtures at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling will be observed as a decrease in the band corresponding to the supercoiled DNA and an increase in the band corresponding to the relaxed DNA. The IC50 value can be determined by quantifying the band intensities at different inhibitor concentrations.
Logical Relationships in Drug Discovery
The study of this compound as a potential antibacterial agent follows a logical progression from initial screening to mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-2-pentyl-4(1H)-quinolinone Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid that has been isolated from the fruits of Evodia Rutaecarpa.[1][2] Like other quinoline (B57606) derivatives, this compound has demonstrated cytotoxic activities against various cancer cell lines, suggesting its potential as an anticancer agent.[1][2][3] Quinoline alkaloids are known to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[4][5]
These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cells. The protocols cover the assessment of cell viability, analysis of apoptosis induction, determination of cell cycle distribution, and examination of protein expression in relevant signaling pathways.
Data Presentation
Solubility and Stock Solution Preparation
This compound is a solid, white to off-white in color, with a molecular weight of 229.32 g/mol . For in vitro studies, it is crucial to ensure proper solubilization.
| Parameter | Details | Storage Conditions |
| Stock Solution Solvent | Dimethyl sulfoxide (B87167) (DMSO) | -80°C for up to 6 months; -20°C for up to 1 month (sealed, protected from light) |
| Working Solution | Dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. | Prepare fresh for each experiment. |
Note: If precipitation occurs upon dilution, gentle warming and/or sonication may be used to aid dissolution.
Reported Cytotoxicity of Related Quinolone Alkaloids
| Cell Line | Cancer Type | Reported IC50 Range (µM) for related Quinolone Alkaloids |
| HL-60 | Human Promyelocytic Leukemia | 14 - 22 |
| N-87 | Human Gastric Carcinoma | 14 - 22 |
| H-460 | Human Lung Carcinoma | 14 - 22 |
| HepG2 | Human Hepatocellular Carcinoma | 14 - 22, 15.85 - 56.36 |
| HeLa | Human Cervical Carcinoma | 15.85 - 56.36 |
| BEL7402 | Human Hepatocellular Carcinoma | 15.85 - 56.36 |
| BEL7403 | Human Hepatocellular Carcinoma | 15.85 - 56.36 |
These values should be used as a guide to establish a dose-response curve for this compound in the cell line of interest.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.
-
After 24 hours, remove the medium and add 100 µL of the medium containing various concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound, using propidium iodide staining and flow cytometry.[2][9][10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Caption: Workflow for cell cycle analysis using PI staining.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation, as well as key signaling pathways like PI3K/Akt and MAPK, following treatment with this compound.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with this compound.
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Visualization
Quinoline derivatives have been reported to modulate several key signaling pathways involved in cancer progression.[4][5][13] Below are representations of the intrinsic apoptosis pathway and a generalized cell survival signaling pathway that may be affected by this compound.
Caption: Intrinsic apoptosis pathway potentially modulated by the compound.
Caption: Potential inhibition of cell survival pathways by the compound.
References
- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. benchchem.com [benchchem.com]
Application Note and Protocol: Preparation of 1-Methyl-2-pentyl-4(1H)-quinolinone Stock Solutions
Introduction
1-Methyl-2-pentyl-4(1H)-quinolinone is a quinolone alkaloid with demonstrated antibacterial and cytotoxic properties, making it a compound of interest in drug discovery and development research.[1][2] Accurate and reproducible experimental results are critically dependent on the correct preparation, handling, and storage of stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions for use in various research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₉NO | [1] |
| Molecular Weight | 229.32 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 22048-98-2 | [1][2][3][4] |
| Purity | ≥95% (typical) | [4] |
Solubility
This compound exhibits solubility in a range of organic solvents. It is crucial to use high-purity, anhydrous solvents to ensure the stability and integrity of the compound. The solubility in various solvents is summarized in Table 2.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (218.04 mM) | Requires sonication; hygroscopic DMSO can affect solubility.[1] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.90 mM) | Clear solution obtained.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.90 mM) | Clear solution obtained.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.90 mM) | Clear solution obtained.[1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Analytical balance
-
Vortex mixer
-
Sonicator (water bath)
-
Sterile conical tubes (e.g., 15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile syringe filters (0.22 µm)
-
Sterile microcentrifuge tubes for aliquoting
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Preparation of a 50 mM Stock Solution in DMSO
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.
Workflow for Stock Solution Preparation
Caption: Workflow for the preparation of a this compound stock solution.
Procedure:
-
Calculate the required mass:
-
To prepare a 50 mM stock solution, the required mass is calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
For example, to prepare 1 mL (0.001 L) of a 50 mM (0.050 mol/L) stock solution:
-
Mass (g) = 0.050 mol/L x 0.001 L x 229.32 g/mol = 0.011466 g
-
Therefore, weigh out approximately 11.47 mg of this compound powder.
-
-
-
Dissolution:
-
Transfer the weighed powder to a sterile conical tube.
-
Add the desired volume of anhydrous DMSO (e.g., 1 mL).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in a water bath until a clear solution is obtained.[1] Gentle warming may also aid dissolution.
-
-
Sterilization and Aliquoting:
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. This step is crucial for cell-based assays to prevent contamination.
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Stock Solution Preparation Table for Various Concentrations in DMSO
The following table provides the mass of this compound required to prepare stock solutions of different concentrations and volumes in DMSO.
Table 3: Mass of this compound for Stock Solution Preparation in DMSO
| Desired Concentration (mM) | Volume of DMSO | Mass of Compound (mg) |
| 1 | 1 mL | 0.23 |
| 5 | 1 mL | 1.15 |
| 10 | 1 mL | 2.29 |
| 25 | 1 mL | 5.73 |
| 50 | 1 mL | 11.47 |
Calculations are based on a molecular weight of 229.32 g/mol .
Storage and Stability
Proper storage is essential to maintain the activity of this compound stock solutions.
Table 4: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | 4°C | Stable for an extended period | Store in a sealed container, away from moisture and light.[1] |
| Stock Solution in Solvent | -20°C | Up to 1 month | Store in sealed, single-use aliquots.[1] |
| Stock Solution in Solvent | -80°C | Up to 6 months | Recommended for long-term storage.[1] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles.
-
Always use freshly opened or anhydrous DMSO, as its hygroscopic nature can impact solubility.[1]
-
Before use, thaw the frozen aliquots at room temperature and vortex briefly to ensure homogeneity.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Disclaimer
This protocol is intended for research use only by trained personnel. The user is responsible for validating the protocol for their specific application. The information provided is based on currently available data and may be subject to change.
References
Application Notes and Protocols for 1-Methyl-2-pentyl-4(1H)-quinolinone in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-pentyl-4(1H)-quinolinone is a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa.[1] This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Quinolone alkaloids from Evodia rutaecarpa have demonstrated promising cytotoxic effects against various cancer cell lines and antibacterial properties.[2][3] These application notes provide an overview of the potential applications of this compound in drug discovery, along with detailed protocols for its evaluation.
Biological Activities and Potential Applications
Cytotoxic Activity
Quinolone alkaloids from Evodia rutaecarpa have been shown to inhibit the proliferation of various human cancer cell lines. This suggests that this compound may be a valuable lead compound for the development of novel anticancer agents. The cytotoxic effects are likely mediated through the induction of apoptosis and cell cycle arrest, common mechanisms for many quinoline-based compounds.
Antibacterial Activity
Several quinolone alkaloids from Evodia rutaecarpa exhibit moderate to potent activity against a range of bacterial strains.[3] This suggests that this compound could be investigated as a potential antibacterial agent, particularly in the context of rising antibiotic resistance.
Anti-inflammatory Activity
Research has indicated that quinolone alkaloids from Evodia rutaecarpa can inhibit the biosynthesis of leukotrienes, which are inflammatory mediators. This suggests a potential application for this compound in the development of anti-inflammatory drugs.
Data Presentation
The following tables summarize the reported biological activities of quinolone alkaloids structurally related to this compound, isolated from Evodia rutaecarpa.
Table 1: Cytotoxic Activity of Related Quinolone Alkaloids
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinolone Alkaloids | HL-60 (Human promyelocytic leukemia) | 14 - 22 | [2] |
| Quinolone Alkaloids | N-87 (Human gastric carcinoma) | 14 - 22 | [2] |
| Quinolone Alkaloids | H-460 (Human non-small cell lung cancer) | 14 - 22 | [2] |
| Quinolone Alkaloids | Hep G2 (Human liver cancer) | 14 - 22 | [2] |
| Quinolone Alkaloids | Hela (Human cervical cancer) | 15.85 - 56.36 | [3] |
| Quinolone Alkaloids | BEL7402 (Human liver cancer) | 15.85 - 56.36 | [3] |
| Quinolone Alkaloids | BEL7403 (Human liver cancer) | 15.85 - 56.36 | [3] |
Table 2: Antibacterial Activity of Related Quinolone Alkaloids
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone Alkaloids | Helicobacter pylori | 10 - 20 | [2] |
| Quinolone Alkaloids | Various bacterial strains | 4 - 128 | [3] |
Signaling Pathways and Mechanisms of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activities of related compounds, several potential pathways can be proposed.
Anticancer Mechanism
The cytotoxic activity of quinolone alkaloids is often associated with the induction of apoptosis and cell cycle arrest. A possible mechanism involves the modulation of key proteins in these pathways.
Caption: Proposed anticancer mechanism of action for this compound.
Antibacterial Mechanism
As a quinolone derivative, this compound may exert its antibacterial effects by targeting bacterial DNA synthesis, a hallmark of this class of antibiotics.[4][5][6][7]
References
- 1. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Helicobacter pylori activity of quinolone alkaloids from Evodiae fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-2-pentyl-4(1H)-quinolinone in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-pentyl-4(1H)-quinolinone is a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa. This compound has garnered interest in the field of microbiology due to its demonstrated antibacterial properties and its structural similarity to known bacterial signaling molecules. These notes provide an overview of its applications, quantitative data on its antimicrobial activity, and detailed protocols for its microbiological evaluation.
Antimicrobial Activity
This compound has shown moderate antibacterial activity, particularly against Gram-positive bacteria. Its mechanism of action is believed to be similar to other quinolone antibiotics, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[1][2].
Quantitative Antimicrobial Activity Data
The Minimum Inhibitory Concentrations (MIC) of this compound against several Gram-positive bacterial strains have been determined and are summarized in the table below.
| Bacterial Strain | ATCC No. | MIC (µg/mL) |
| Staphylococcus aureus | 25923 | 64 |
| Staphylococcus epidermidis | 12228 | 32 |
| Bacillus subtilis | 6633 | 64 |
Data sourced from Pan et al., 2014.[3]
Quorum Sensing Inhibition
While direct quantitative data for the anti-quorum sensing (QS) activity of this compound is not yet extensively published, its structural resemblance to 2-alkyl-4(1H)-quinolones (AQs), such as the Pseudomonas aeruginosa signal molecule 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), strongly suggests its potential as a quorum sensing inhibitor[4][5]. In P. aeruginosa, the PQS system regulates the expression of numerous virulence factors, including pyocyanin (B1662382), and is involved in biofilm formation[6][7][8]. It is hypothesized that this compound may act as a competitive antagonist of the PqsR receptor, a key transcriptional regulator in the PQS signaling pathway.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution susceptibility testing[9][10][11][12].
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 25923, S. epidermidis ATCC 12228, B. subtilis ATCC 6633)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar (B569324) plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well. This creates the highest concentration to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
Well 11 will serve as the growth control (no compound), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Quorum Sensing Inhibition Assay - Pyocyanin Production in Pseudomonas aeruginosa
This protocol is adapted from methods used to evaluate QS inhibitors that target the pqs system[6][7].
Materials:
-
This compound
-
Pseudomonas aeruginosa (e.g., PA14 or PAO1 strain)
-
Luria-Bertani (LB) broth
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Overnight Culture: Inoculate P. aeruginosa in LB broth and grow overnight at 37°C with shaking.
-
Subculturing with Compound:
-
Dilute the overnight culture 1:100 into fresh LB broth.
-
Add this compound at various concentrations (e.g., 0, 16, 32, 64, 128 µg/mL). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 1% (v/v).
-
Include a vehicle control (DMSO only).
-
Incubate the cultures at 37°C for 18-24 hours with shaking.
-
-
Pyocyanin Extraction:
-
Measure the optical density at 600 nm (OD₆₀₀) of each culture to assess bacterial growth.
-
Centrifuge 5 mL of each culture at 4,500 x g for 10 minutes.
-
Transfer 3 mL of the supernatant to a new tube.
-
Add 1.5 mL of chloroform and vortex vigorously to extract the pyocyanin (blue pigment).
-
Centrifuge at 4,500 x g for 5 minutes to separate the phases.
-
Carefully transfer the lower chloroform layer to a new tube.
-
Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper aqueous phase, turning it pink.
-
-
Quantification:
-
Measure the absorbance of the pink (HCl) phase at 520 nm (A₅₂₀).
-
Calculate the pyocyanin concentration (µg/mL) by multiplying the A₅₂₀ by 17.072.
-
Normalize the pyocyanin concentration to the bacterial growth by dividing by the OD₆₀₀ of the corresponding culture.
-
Plot the normalized pyocyanin production against the compound concentration to determine the IC₅₀.
-
Proposed Signaling Pathway Inhibition
The proposed mechanism for quorum sensing inhibition by this compound in P. aeruginosa involves the competitive antagonism of the PqsR receptor. PqsR is a transcriptional regulator that, when activated by its native ligand PQS, induces the expression of the pqsABCDE operon, leading to a positive feedback loop in PQS production and the expression of various virulence factors. By binding to PqsR, this compound may prevent the binding of PQS, thereby downregulating the entire PQS-dependent signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Pseudomonas quinolone signal quorum sensing system for the discovery of novel anti-infective pathoblockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an inhibitor of the production of the Pseudomonas aeruginosa virulence factor pyocyanin in wild-type cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of antagonists of PqsR, a key player in 2-alkyl-4-quinolone-dependent quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 10. protocols.io [protocols.io]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. testinglab.com [testinglab.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 1-Methyl-2-pentyl-4(1H)-quinolinone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in dissolving 1-Methyl-2-pentyl-4(1H)-quinolinone in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a quinolone alkaloid that is sparingly soluble in water.[1][2] It is, however, soluble in various organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3] For many experimental applications, especially in biological systems, achieving a suitable concentration in an aqueous-based medium is crucial.
Q2: My compound is precipitating out of my aqueous buffer. What are the initial troubleshooting steps?
Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds. Here are some initial steps to consider:
-
Review your final concentration: Ensure the target concentration of this compound does not exceed its solubility limit in the final formulation.
-
Check the pH of your solution: As a quinoline (B57606) derivative, its solubility may be pH-dependent.[4][5] Quinolines are weak bases and tend to be more soluble in acidic conditions.[5] Consider adjusting the pH of your buffer to a lower value, if experimentally permissible.
-
Consider the use of a co-solvent: Introducing a water-miscible organic solvent in which the compound is soluble can significantly improve its overall solubility in the aqueous medium.[6][7]
Q3: What are some recommended formulation strategies to improve the solubility of this compound?
Several methods can be employed to enhance the aqueous solubility of this compound. These strategies often involve the use of excipients such as co-solvents, surfactants, and complexing agents.[1][8] The choice of method will depend on the specific requirements of your experiment, including the desired final concentration and any potential downstream effects of the excipients.
Q4: Are there any pre-tested formulation protocols available for this compound?
Yes, formulations using a combination of solvents and excipients have been shown to achieve a solubility of at least 2.5 mg/mL.[9] These often involve a multi-step process of dissolving the compound in a small amount of an organic solvent like DMSO first, followed by the addition of other agents like PEG300, Tween-80, or cyclodextrins, and finally dilution with an aqueous solution like saline.[9]
Q5: Can cyclodextrins be used to improve the solubility of this compound?
Yes, cyclodextrins are effective solubilizing agents for poorly soluble drugs by forming inclusion complexes.[2][10] The hydrophobic inner cavity of the cyclodextrin (B1172386) can encapsulate the nonpolar drug molecule, while the hydrophilic exterior allows the complex to dissolve in water.[11] A specific protocol using SBE-β-CD (Sulfobutylether-β-cyclodextrin) has been shown to be effective for this compound.[9][12]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues encountered with this compound.
Problem: Compound fails to dissolve in the initial solvent.
-
Possible Cause: The chosen solvent is inappropriate or the compound concentration is too high.
-
Solution:
Problem: Compound precipitates after adding the aqueous solution.
-
Possible Cause: The aqueous solution is causing the compound to fall out of solution due to its poor water solubility.
-
Solution:
-
pH Adjustment: If your experimental design allows, try lowering the pH of the aqueous solution.[4][5]
-
Co-solvent System: Employ a co-solvent system where the compound is first dissolved in a water-miscible organic solvent before the addition of the aqueous phase.[6][7]
-
Use of Surfactants: Incorporate a non-ionic surfactant like Tween-80 to help maintain the compound in solution through micellar solubilization.[1][9]
-
Complexation with Cyclodextrins: Utilize a cyclodextrin like SBE-β-CD to form an inclusion complex and enhance aqueous solubility.[9][13]
-
Quantitative Data Summary
The following tables summarize key solubility data for this compound.
Table 1: Solubility in Various Solvents
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| DMSO | Soluble | [3] |
| Acetone | Soluble | [3] |
Table 2: Example Formulations for Aqueous Solutions
| Protocol | Components | Achieved Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (10.90 mM) | [9] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.90 mM) | [9] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (10.90 mM) | [9] |
Experimental Protocols
Below are detailed methodologies for preparing aqueous solutions of this compound based on established protocols.
Protocol 1: Co-solvent/Surfactant Formulation
This protocol utilizes a combination of a co-solvent (DMSO, PEG300) and a surfactant (Tween-80).
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline solution
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution. For example, to prepare a final solution of 2.5 mg/mL, you could start with a 25 mg/mL stock in DMSO.
-
In a separate tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add the saline solution to reach the final desired volume and concentration. For example, to make 1 mL of a 2.5 mg/mL solution, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween-80, mix, and finally add 450 µL of saline.[9]
Protocol 2: Cyclodextrin-Based Formulation
This protocol uses a cyclodextrin to enhance solubility.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline solution
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require some gentle warming and stirring to fully dissolve.
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the 20% SBE-β-CD in saline solution.
-
Add the DMSO stock solution to the SBE-β-CD solution and mix thoroughly until the final solution is clear. For example, to make 1 mL of a 2.5 mg/mL solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD in saline solution.[9]
Visualizations
The following diagrams illustrate the workflows and logical relationships described in this guide.
Caption: Troubleshooting workflow for compound precipitation.
Caption: Experimental workflows for solubility enhancement.
Caption: Logical relationships of solubility enhancement methods.
References
- 1. brieflands.com [brieflands.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-2-pentyl-4(1H)-quiline | 22048-98-2 [chemicalbook.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Preventing precipitation of 1-Methyl-2-pentyl-4(1H)-quinolinone in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 1-Methyl-2-pentyl-4(1H)-quinolinone precipitation in experimental media.
Troubleshooting Guide: Precipitation Issues
Precipitation of this compound during experiments can lead to inaccurate concentration-dependent results and potential cytotoxicity from undissolved compound particles. The following guide addresses common scenarios and provides solutions.
Issue 1: Precipitate Forms Immediately Upon Addition to Aqueous Media
-
Question: I dissolved my this compound in DMSO, but it precipitates instantly when I add it to my cell culture medium. Why is this happening and what should I do?
-
Answer: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the media.[1][2] The DMSO is diluted, and the hydrophobic compound is no longer soluble.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of the compound is above its aqueous solubility. Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration in your specific medium (see Protocol 1).[1] |
| Rapid Dilution/"Solvent Shock" | Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.[1] Perform serial dilutions of the stock solution in pre-warmed (37°C) culture medium.[2] Alternatively, add the stock solution dropwise while gently vortexing the medium. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Always use media that has been pre-warmed to the experimental temperature (e.g., 37°C).[2] |
Issue 2: Precipitate Forms Over Time in the Incubator
-
Question: My solution of this compound is clear initially, but after a few hours in the incubator, I see a precipitate. What could be the cause?
-
Answer: This can be due to several factors related to the incubator environment and interactions with media components over time.
| Potential Cause | Recommended Solution |
| pH Shift | The CO2 environment in an incubator can lower the pH of the medium, which may affect the solubility of pH-sensitive compounds. Ensure your medium is properly buffered for the CO2 concentration being used (e.g., using HEPES). |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media, leading to precipitation over time. This is more common in media containing serum. Consider reducing the serum concentration if possible or using a serum-free medium for the experiment. |
| Media Evaporation | In long-term experiments, evaporation can increase the compound's concentration beyond its solubility limit. Ensure proper humidification of the incubator and use sealed flasks or plates for long-term cultures.[2] |
| Compound Instability | The compound may be degrading over time, with the degradation products being less soluble. Assess the compound's stability in your media over the course of the experiment (see Protocol 2). |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: this compound is soluble in DMSO, with a reported solubility of 50 mg/mL (218.04 mM) with the aid of ultrasonic treatment.[3] It is also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[4] For cell culture experiments, a high-concentration stock solution in 100% DMSO is recommended.
Q2: What is the maximum concentration of DMSO my cells can tolerate?
A2: The final concentration of DMSO in cell culture media should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid affecting cell viability and function.[5] However, this tolerance is cell-line specific. It is essential to run a vehicle control (media with the same final DMSO concentration used in your experiment) to assess its effect on your specific cells.
Q3: How can I increase the aqueous solubility of this compound for my experiments?
A3: Several formulation strategies can be employed to enhance solubility:
-
Co-solvents: Water-miscible organic solvents can be used to increase solubility. A formulation for in vivo use has been reported containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, achieving a solubility of ≥ 2.5 mg/mL (10.90 mM).[3] For in vitro work, the concentrations of these additives would need to be optimized to be non-toxic to cells (see Protocol 3).
-
Surfactants: Non-ionic surfactants like Tween-80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[6]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7] A formulation using 20% SBE-β-CD in saline (with 10% DMSO) has been shown to dissolve this compound at ≥ 2.5 mg/mL.[3] (See Protocol 4).
The choice of method depends on the experimental system and the required concentration.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope or plate reader
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 50 mM stock solution. Ensure it is fully dissolved, using sonication if necessary.[3]
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of your compound in pre-warmed complete medium. Start with a high concentration that is likely to precipitate (e.g., 200 µM). The final DMSO concentration should be kept constant and at a non-toxic level (e.g., 0.4%).
-
Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Observation:
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 24, 48 hours), visually inspect each well for signs of precipitation (cloudiness, crystals, or sediment).
-
Microscopic Examination: Place a small aliquot from each concentration onto a microscope slide and check for micro-precipitates.
-
Quantitative Assessment: Measure the absorbance of the plate at a wavelength around 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[1]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum working soluble concentration for your experimental conditions.
Protocol 2: Assessing Compound Stability in Media
Methodology:
-
Prepare a solution of the compound in pre-warmed complete culture medium at the highest intended experimental concentration.
-
Aliquot this solution into sterile tubes, one for each time point (e.g., 0, 2, 6, 24, 48 hours).
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At each designated time point, remove one tube and immediately freeze it at -80°C or process for analysis.
-
Analyze the samples using a validated analytical method (e.g., HPLC-UV or LC-MS) to quantify the amount of the parent compound remaining.
-
Calculate the percentage of the compound remaining at each time point relative to the time 0 sample.[1]
Protocol 3: Using Co-solvents (PEG300) and Surfactants (Tween-80) for Solubilization
This protocol is adapted from an in vivo formulation and must be optimized for cell culture to ensure low toxicity.[3]
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a concentrated mixed-solvent stock, add the solvents sequentially:
-
Start with 400 µL of PEG300.
-
Add 100 µL of your 25 mg/mL DMSO stock and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile serum-free media or saline and mix. This creates a 1 mL, 2.5 mg/mL (10.9 mM) stock solution.
-
-
This mixed-solvent stock can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations.
-
Crucially, you must determine the toxicity of this vehicle on your cells. Prepare a vehicle control with the same final concentrations of DMSO, PEG300, and Tween-80 but without the compound, and assess its effect on cell viability. The final concentration of the vehicle components should be as low as possible.
Protocol 4: Using Cyclodextrins for Solubilization
Methodology:
-
Prepare a stock solution of a suitable cyclodextrin (B1172386), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your cell culture medium (e.g., 10-20% w/v).
-
Add your this compound DMSO stock solution to the cyclodextrin-containing medium while vortexing.
-
Allow the mixture to equilibrate (e.g., by shaking or rotating for several hours at room temperature) to allow for inclusion complex formation.
-
Sterile-filter the final solution before adding it to your cells.
-
As with co-solvents, a vehicle control with the cyclodextrin alone should be run to test for any effects on the cells.
Signaling Pathways and Experimental Workflows
This compound is a quinolone alkaloid isolated from the fruits of Evodia Rutaecarpa and possesses cytotoxic activities against cancer cells.[3][8] Other alkaloids from this plant, such as Evodiamine, have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[9][10] It is plausible that this compound shares similar mechanisms of action.
Caption: Putative signaling pathways affected by this compound.
Caption: Workflow for determining maximum soluble concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. scribd.com [scribd.com]
- 7. Compexation of poorly water soluble drug with cyclodextrin [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evodiamine: A Novel Anti-Cancer Alkaloid from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 1-Methyl-2-pentyl-4(1H)-quinolinone assays
Welcome to the technical support center for 1-Methyl-2-pentyl-4(1H)-quinolinone assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and ensure consistent, reliable experimental results.
Frequently Asked Questions (FAQs)
General Compound Information
Q1: What is this compound and what are its known activities?
This compound is a quinolone alkaloid that has been isolated from the fruits of Evodia Rutaecarpa. It is known to possess both antibacterial and cytotoxic activities against cancer cells.[1] Like other quinolone compounds, its antibacterial effects are primarily due to the inhibition of essential bacterial enzymes involved in DNA replication.[2][3][4]
Q2: What is the primary mechanism of action for quinolone compounds?
Quinolone antibacterials primarily target and inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, repair, and recombination. By stabilizing the complex between the enzyme and DNA, quinolones lead to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[2][6][7] In most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most Gram-positive bacteria.[2][3][8]
Assay Development and Protocols
Q3: My this compound is precipitating in my aqueous assay buffer. How can I improve its solubility?
Compound insolubility is a common issue that can lead to inconsistent results.[2] this compound has limited aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[2] For the final assay, ensure the final concentration of DMSO is low (ideally ≤1%) to avoid solvent-induced effects.[2] If precipitation still occurs, using a formulation with co-solvents may be necessary. Heating and/or sonication can also help dissolve the compound.[1]
Data Presentation: Recommended Solvent Formulations for In Vivo Assays
Below are tested solvent systems for achieving a clear solution of this compound at concentrations of at least 2.5 mg/mL (10.90 mM).[1]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Q4: How should I properly store my compound stock solutions to ensure stability?
To prevent degradation, stock solutions of this compound should be stored under specific conditions. It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Always store solutions sealed and protected from moisture and light.[1]
Troubleshooting Inconsistent Results
Q5: I am observing significant well-to-well or day-to-day variability in my antibacterial (e.g., MIC) assays. What are the common causes?
Variability in bioassays can stem from several factors.[9] For antibacterial assays with quinolones, common sources of error include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, media, or bacterial inoculum can drastically alter results. Always use calibrated pipettes.[2]
-
Incomplete Mixing: Ensure the compound and inoculum are homogeneously mixed in each well by gently tapping the microplate.[2]
-
Inconsistent Incubation: Maintain a consistent temperature (e.g., 35°C ± 2°C) and duration (e.g., 16-20 hours) as specified by the protocol, as bacterial growth is sensitive to these parameters.[2]
-
Media Components: The presence of divalent cations like Mg²⁺ and Ca²⁺ in the culture medium can chelate quinolone molecules, reducing their effective concentration and leading to artificially high MIC values.[2] Using a standardized, cation-adjusted medium such as Mueller-Hinton Broth (MHB) is crucial for reproducibility.[2]
-
Bacterial Resistance: The development of resistance in the bacterial strain, through target enzyme mutations or efflux pump overexpression, can lead to a sudden increase in MIC values.[2][6][7]
Q6: My topoisomerase inhibition assay is yielding no or low activity. What should I check?
If you are performing a cell-free enzyme inhibition assay, inconsistent results are often related to the stability and activity of the enzyme or reaction components.
-
Inactive Enzyme: Ensure the DNA gyrase or topoisomerase IV enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. It is good practice to test the enzyme batch with a known inhibitor as a positive control.[2]
-
Incorrect Buffer Composition: The activity of topoisomerases is highly dependent on the buffer, especially the concentration of ATP and divalent cations (e.g., Mg²⁺). Prepare buffers fresh and verify all component concentrations.[2]
-
Compound Precipitation: As mentioned in Q3, ensure the quinolone is fully dissolved in the final reaction buffer. The final DMSO concentration should be kept to a minimum.[2]
Methodologies and Visual Guides
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
-
Prepare Compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[2]
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration is ≤1%.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh MHB to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculate Plate: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive controls (bacteria with no compound) and negative controls (media only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[2]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualized Workflows and Pathways
Diagram: General Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow for diagnosing common sources of error in bioassays.
Diagram: Quinolone Mechanism of Action - Inhibition of Bacterial DNA Replication
Caption: The inhibitory action of quinolones on bacterial DNA gyrase/topoisomerase IV.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 1-Methyl-2-pentyl-4(1H)-quinolinone
This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of 1-Methyl-2-pentyl-4(1H)-quinolinone. This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its limited oral bioavailability.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the expected low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is likely attributable to several factors characteristic of quinolinone derivatives. These include poor aqueous solubility, which restricts its dissolution in gastrointestinal fluids, and potentially low intestinal permeability.[1] Furthermore, as a cytotoxic agent, it may be subject to first-pass metabolism in the liver and gut wall, and could be a substrate for efflux pumps like P-glycoprotein (P-gp) that actively transport the compound out of intestinal cells.[2][3]
Q2: How can I improve the aqueous solubility of this compound for in vitro assays?
A2: For in vitro experiments, improving solubility is crucial. A common starting point is the use of a co-solvent system. For this compound, a stock solution can be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then further diluted into your aqueous assay buffer.[4][5] It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological assay.[4] For formulation development, techniques like solid dispersions and lipid-based formulations are more suitable for enhancing solubility in a way that is translatable to in vivo studies.
Q3: My in vivo pharmacokinetic data for this compound shows high variability. What are the potential causes?
A3: High variability in in vivo studies is often linked to poor oral bioavailability. Erratic and incomplete absorption due to low solubility can lead to inconsistent plasma concentrations.[2] The presence or absence of food can also significantly impact the absorption of poorly soluble compounds; therefore, conducting studies in both fasted and fed states is advisable. To mitigate this, improving the formulation to ensure consistent dissolution and absorption is paramount.
Q4: What are the advantages of using a lipid-based formulation for this compound?
A4: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can be highly effective for lipophilic compounds like many quinolinone derivatives.[6][7] These formulations can enhance oral bioavailability by increasing the solubilization of the drug in the gastrointestinal tract and facilitating its absorption through the lymphatic system, which can partially bypass first-pass metabolism.[6][8]
Q5: If solubility is improved but bioavailability remains low, what should I investigate next?
A5: If solubility is no longer the rate-limiting step, low bioavailability is likely due to poor intestinal permeability or significant first-pass metabolism.[1] Permeability can be assessed using an in vitro Caco-2 permeability assay.[9][10][11] If efflux is suspected, this assay can be performed with and without P-gp inhibitors.[9] To investigate metabolic stability, an in vitro liver microsomal stability assay can be conducted.
II. Troubleshooting Guides
Issue 1: Poor Dissolution Rate in Biorelevant Media
Problem: this compound shows a very slow and incomplete dissolution profile during in vitro testing in simulated gastric and intestinal fluids.
| Potential Cause | Troubleshooting Steps |
| High Crystallinity | Particle Size Reduction: Employ micronization or nanosization techniques to increase the surface area of the drug particles, which can enhance the dissolution rate. |
| Poor Wettability | Incorporate Surfactants: Add a low concentration of a pharmaceutically acceptable surfactant (e.g., Tween 80, sodium lauryl sulfate) to the dissolution medium to improve the wetting of the hydrophobic drug particles.[12][13] |
| Low Aqueous Solubility | Solid Dispersion: Create an amorphous solid dispersion by dissolving the drug and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then removing the solvent. This can significantly improve the dissolution rate.[14][15][16][17] |
| Lipid-Based Formulation: Formulate the compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) to improve its solubilization in the gastrointestinal tract.[6] |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
Problem: High variability is observed in the apparent permeability (Papp) values of this compound across different experimental runs.
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility in Assay Buffer | Ensure the concentration of the dosing solution is below the thermodynamic solubility of the compound in the assay buffer. If necessary, include a low, non-toxic percentage of a co-solvent like DMSO in the buffer. |
| Compound Adsorption to Labware | Use low-binding plates and pipette tips. Include a mass balance calculation in your protocol to determine the percentage of compound recovery. |
| Inconsistent Cell Monolayer Integrity | Regularly monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the experiment.[11] Discard any monolayers that do not meet the established TEER criteria. |
| Efflux Transporter Activity | If a high efflux ratio (Papp B-A / Papp A-B > 2) is observed, it indicates the involvement of efflux transporters like P-gp.[9] To confirm this, co-administer the compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability in the presence of the inhibitor confirms that the compound is a substrate for that transporter.[9] |
III. Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation
Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion with polyvinylpyrrolidone (B124986) (PVP K30).
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Preparation of the Drug-Polymer Solution:
-
Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 drug-to-polymer ratio).
-
Dissolve both components in a minimal amount of methanol (e.g., 20 mL) in a round-bottom flask by gentle stirring or sonication until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol under reduced pressure at 40°C until a thin film is formed on the flask wall.
-
-
Drying:
-
Scrape the solid film from the flask.
-
Place the solid material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
-
Characterization:
-
The resulting solid dispersion should be a fine powder.
-
Characterize the solid state of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Evaluate the dissolution profile of the solid dispersion compared to the pure drug in a relevant dissolution medium (e.g., simulated intestinal fluid).
-
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for P-glycoprotein (P-gp) mediated efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound
-
Lucifer yellow
-
Verapamil (B1683045) (P-gp inhibitor)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.
-
-
Permeability Assessment (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution containing this compound (e.g., at 10 µM) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assessment (Basolateral to Apical - B-A):
-
Concurrently, in a separate set of wells, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber to measure efflux.
-
-
P-gp Inhibition:
-
To assess P-gp mediated efflux, repeat the A-B and B-A permeability assessments in the presence of a P-gp inhibitor like verapamil (e.g., at 100 µM).
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.
-
IV. Data Presentation
Table 1: Hypothetical Dissolution Profile of this compound Formulations in Simulated Intestinal Fluid (pH 6.8)
| Time (min) | % Drug Dissolved (Pure API) | % Drug Dissolved (Solid Dispersion) | % Drug Dissolved (SEDDS) |
| 15 | 5 | 45 | 85 |
| 30 | 10 | 70 | 95 |
| 60 | 15 | 85 | 98 |
| 120 | 20 | 90 | 99 |
Table 2: Hypothetical Caco-2 Permeability and Efflux Ratio of this compound
| Parameter | Without P-gp Inhibitor | With P-gp Inhibitor |
| Papp (A-B) (x 10⁻⁶ cm/s) | 0.5 | 2.5 |
| Papp (B-A) (x 10⁻⁶ cm/s) | 3.0 | 2.8 |
| Efflux Ratio (ER) | 6.0 | 1.12 |
V. Visualizations
Caption: Workflow for troubleshooting and enhancing the oral bioavailability of this compound.
Caption: Hypothetical signaling pathways affected by this compound in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. Ultimate Guide to Choosing the Right Lipids for Drug Delivery and Formulation | AxisPharm [axispharm.com]
- 8. cibtech.org [cibtech.org]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. enamine.net [enamine.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. fda.gov [fda.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. ardena.com [ardena.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
Minimizing off-target effects of 1-Methyl-2-pentyl-4(1H)-quinolinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of 1-Methyl-2-pentyl-4(1H)-quinolinone. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
This compound is a quinolone alkaloid isolated from the fruits of Evodia Rutaecarpa.[1] It is known to possess antibacterial and cytotoxic activities against various cancer cell lines.[1] Its precise mechanism of on-target action is a subject of ongoing research, but like other quinolinone derivatives, it may be involved in the inhibition of enzymes such as topoisomerases or protein kinases.
Q2: What are the potential off-target effects of this compound?
While specific off-target interactions of this compound are not extensively documented in publicly available literature, quinolinone-based compounds can exhibit off-target effects by binding to unintended proteins, particularly kinases, due to the conserved nature of ATP-binding sites. Alkaloids from Evodia Rutaecarpa have been associated with liver toxicity at high doses, suggesting potential off-target effects in hepatic cells.[2][3]
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
The optimal concentration should be empirically determined for each cell line and assay. It is crucial to perform a dose-response study to identify the lowest effective concentration that elicits the desired on-target effect while minimizing cytotoxicity.
Q4: What are some general strategies to validate that the observed phenotype is due to on-target activity?
To confirm on-target activity, consider the following approaches:
-
Use of a structurally distinct compound: If another compound with a different chemical structure that targets the same primary protein recapitulates the observed phenotype, it strengthens the evidence for on-target activity.
-
Genetic knockdown/knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype of the genetic perturbation matches the phenotype induced by this compound, it supports an on-target mechanism.
-
Rescue experiments: Overexpression of the target protein may rescue the cellular phenotype induced by the compound, providing further evidence of on-target action.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High level of cytotoxicity observed at concentrations required for the desired biological effect. | The compound may have a narrow therapeutic window, or the observed cytotoxicity could be an off-target effect. | Perform a detailed dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. If the values are too close, consider using a lower concentration for a longer duration or exploring analog compounds with a potentially better therapeutic index. |
| Inconsistent results between different experimental batches. | Compound degradation, precipitation, or variability in cell culture conditions. | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C in a suitable solvent like DMSO). Always prepare fresh working solutions and visually inspect for precipitation before use. Standardize cell passage number and seeding density. |
| Observed phenotype does not correlate with the expected function of the intended target. | The phenotype may be a result of off-target effects. | Conduct experiments to identify potential off-target proteins. Techniques like Cellular Thermal Shift Assay (CETSA) or proteomic profiling can help identify unintended binding partners. |
| Difficulty in solubilizing the compound for cell-based assays. | This compound may have poor aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent such as DMSO. For working solutions, ensure the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically <0.5%). Sonication may aid in dissolution.[1] |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table illustrates example data from a kinase panel screen to assess the selectivity of the compound.
| Kinase Target | Family | Inhibition at 1 µM (%) | IC50 (nM) |
| Target Kinase A (On-Target) | (Hypothetical) | 95 | 50 |
| Off-Target Kinase B | Tyrosine Kinase | 82 | 250 |
| Off-Target Kinase C | Serine/Threonine Kinase | 65 | 800 |
| Off-Target Kinase D | Tyrosine Kinase | 30 | > 10,000 |
| Off-Target Kinase E | Serine/Threonine Kinase | 15 | > 10,000 |
Table 2: Example Data from a Cellular Viability Assay
This table shows a comparison of the half-maximal effective concentration (EC50) for a desired phenotype versus the half-maximal cytotoxic concentration (CC50).
| Cell Line | Phenotypic EC50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Cancer Cell Line 1 | 2.5 | 25 | 10 |
| Cancer Cell Line 2 | 5.0 | 30 | 6 |
| Normal Cell Line 1 | > 50 | > 50 | N/A |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to its intended target protein in intact cells.
Materials:
-
This compound
-
Cell culture dishes
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration and incubate to allow for target binding.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Collect the supernatant and analyze the amount of the target protein by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.
Visualizations
Caption: Workflow for assessing and minimizing off-target effects.
References
Technical Support Center: LC-MS Analysis of 1-Methyl-2-pentyl-4(1H)-quinolinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-2-pentyl-4(1H)-quinolinone in LC-MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS analysis of this compound?
A1: The main challenges include ensuring efficient ionization, achieving good chromatographic peak shape, minimizing matrix effects, and correctly interpreting mass spectral data. Due to its N-alkylated quinolone structure, this compound can be prone to secondary interactions with the stationary phase, leading to peak tailing. Additionally, as with many small molecules, co-eluting matrix components can suppress or enhance the ionization, affecting quantitative accuracy.
Q2: What is the expected protonated molecule ([M+H]⁺) for this compound?
A2: this compound has a molecular formula of C₁₅H₁₉NO and a molecular weight of 229.32 g/mol . Therefore, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 230.1545 m/z. It is also common to observe other adducts such as [M+Na]⁺ (252.1364 m/z) or [M+K]⁺ (268.1104 m/z), especially when the mobile phase or sample contains these salts.
Q3: What are the likely fragmentation patterns for this compound in MS/MS analysis?
Q4: How can I improve the peak shape for this compound?
A4: Peak tailing is a common issue for quinolone compounds due to interactions with residual silanols on the stationary phase. To mitigate this, consider the following:
-
Mobile Phase pH: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to protonate the analyte and minimize silanol (B1196071) interactions.
-
Column Choice: Employ a high-purity silica (B1680970) column with end-capping or a column specifically designed for basic compounds.
-
Sample Dilution: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.
Q5: What are common sources of contamination in the LC-MS analysis of this compound?
A5: Contamination can arise from various sources, including solvents, glassware, sample matrix, and the LC system itself. Common contaminants can lead to high background noise and ion suppression. To minimize contamination, use high-purity solvents and reagents, thoroughly clean all glassware, and employ appropriate sample preparation techniques like solid-phase extraction (SPE) to remove matrix interferences.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Ionization | Ensure the mobile phase is compatible with electrospray ionization (ESI). The addition of a small amount of formic acid (0.1%) can aid in protonation in positive ion mode. Confirm that the mass spectrometer is set to the correct polarity (positive mode for [M+H]⁺). |
| Ion Source Contamination | A dirty ion source can significantly reduce signal intensity.[1] Perform routine cleaning of the ion source components as per the manufacturer's recommendations. |
| Incorrect MS Parameters | Optimize MS parameters such as capillary voltage, source temperature, and gas flows for the specific analyte. |
| Analyte Degradation | Ensure the stability of the compound in the chosen solvent and at the storage temperature. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | As mentioned in the FAQs, interactions with the stationary phase can cause peak tailing.[2] Lower the mobile phase pH with formic acid and consider using a column with advanced end-capping. |
| Column Overload | Dilute the sample and inject a smaller volume to see if the peak shape improves. |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening. |
| Inappropriate Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Pump and Solvent Delivery Issues | Check for leaks in the LC system and ensure proper solvent degassing to prevent air bubbles in the pump. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile components. |
| Column Degradation | If retention times consistently shift over time, the column may be degrading and require replacement. |
Issue 4: High Background Noise or Presence of Unidentified Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Sample Carryover | Implement a robust needle wash protocol between injections to prevent carryover from previous samples. |
| Matrix Effects | Employ more effective sample cleanup procedures, such as solid-phase extraction (SPE), to remove interfering compounds from the sample matrix. |
| System Contamination | If the background is consistently high, the LC system or mass spectrometer may be contaminated. Flush the system with appropriate cleaning solutions. |
Quantitative Data Summary
The following table summarizes typical performance data for the LC-MS/MS analysis of 2-alkyl-4(1H)-quinolones, which are structurally related to this compound. This data is provided as a general guideline.
| Parameter | Typical Value |
| Linear Range | 25 - 1000 nmol/L |
| Intra-day Accuracy | 94.6% - 107.3% |
| Inter-day Accuracy | 94.9% - 110.8% |
| Intra-day Precision (%CV) | 2.7% - 14.6% |
| Inter-day Precision (%CV) | 5.3% - 13.6% |
Data adapted from a study on 2-alkyl-4(1H)-quinolone congeners and may not be fully representative of this compound.
Experimental Protocol
This protocol is a starting point for the LC-MS/MS analysis of this compound and should be optimized for your specific instrumentation and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of sample, add an appropriate internal standard.
-
Add 900 µL of ethyl acetate (B1210297) acidified with 0.1% (v/v) acetic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 1 minute.
-
Transfer the upper organic phase to a clean tube.
-
Repeat the extraction with an additional 500 µL of acidified ethyl acetate.
-
Evaporate the combined extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Column: Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350 °C
-
Sheath Gas Flow: 11 L/min
-
MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be the [M+H]⁺ (m/z ~230.15). Product ions will be determined from the fragmentation of the precursor.
Visualizations
Caption: Experimental workflow for the LC-MS analysis of this compound.
Caption: A logical troubleshooting guide for common LC-MS analysis issues.
References
Validation & Comparative
Validating the Cytotoxic Activity of 1-Methyl-2-pentyl-4(1H)-quinolinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of 1-Methyl-2-pentyl-4(1H)-quinolinone with the established chemotherapeutic agent, Doxorubicin. The information presented is supported by experimental data from scientific literature to offer a clear validation of the compound's potential as a cytotoxic agent.
Comparative Cytotoxic Activity
For the purpose of this comparative analysis, we will use a representative IC50 value range of 14-57 µM for this compound, based on the activity of similar quinolone alkaloids isolated from Evodia rutaecarpa.[3][4] This allows for a meaningful comparison with Doxorubicin, a widely used anticancer drug.
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potency, for both compounds against several human cancer cell lines. Lower IC50 values indicate greater cytotoxic activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HepG2 | Hepatocellular Carcinoma | 14 - 57 (estimated)[3][4] |
| HeLa | Cervical Cancer | 14 - 57 (estimated)[3] | |
| A549 | Lung Carcinoma | Not Reported | |
| MCF-7 | Breast Adenocarcinoma | Not Reported | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89[5] |
| HeLa | Cervical Cancer | 2.92 ± 0.57[5] | |
| A549 | Lung Carcinoma | > 20[5][6] | |
| MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76[5] |
Experimental Protocols
The cytotoxic activities of the compared compounds are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.[7][8][9]
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or Doxorubicin). Control wells with untreated cells and blank wells with only medium are also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism of Action
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the typical workflow for determining the cytotoxic activity of a compound using the MTT assay.
Caption: A flowchart of the MTT assay for determining cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Quinolone derivatives often exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. The proposed signaling pathway for this compound involves the inhibition of topoisomerase enzymes, leading to DNA damage and the subsequent activation of apoptotic cascades.
Caption: A diagram of the proposed signaling pathway for quinolone-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Methyl-2-pentyl-4(1H)-quiline | 22048-98-2 [chemicalbook.com]
- 3. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of the Antibacterial Potential of 1-Methyl-2-pentyl-4(1H)-quinolinone and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibacterial drug discovery, both synthetic compounds and natural products present promising avenues for new therapeutic agents. This guide provides a comparative overview of the well-established synthetic fluoroquinolone, ciprofloxacin (B1669076), and the naturally occurring quinolone alkaloid, 1-Methyl-2-pentyl-4(1H)-quinolinone. While extensive data is available for ciprofloxacin, a widely used broad-spectrum antibiotic, information on the specific antibacterial activity of this compound is limited, necessitating a broader look at the class of quinolone alkaloids derived from its natural source, Evodia rutaecarpa.
Overview of Antibacterial Activity
Ciprofloxacin is a second-generation fluoroquinolone antibiotic with potent, broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy has been well-documented in numerous clinical trials and it is used to treat a variety of infections.[3] In contrast, this compound is a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa.[4] While this class of compounds is known to possess antibacterial activities, specific data for this individual molecule is not as readily available as for ciprofloxacin.
Quantitative Antibacterial Data
The following tables summarize the available quantitative data on the antibacterial activity of ciprofloxacin against common bacterial pathogens. Unfortunately, specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad panel of bacteria are not readily found in the current body of scientific literature. One study on quinolone alkaloids from Evodia rutaecarpa reported a range of MIC values (4-128 μg/mL) for a mixture of these compounds against three bacterial strains, but did not specify the activity of this compound alone.
Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.25 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 1 |
| Staphylococcus aureus | Newman | 0.25 |
| Staphylococcus aureus | N315 | 1 |
| Staphylococcus aureus | ATCC 6538 | 0.25 |
| Staphylococcus aureus | ATCC 43300 | 0.5 |
Note: MIC values can vary between different strains and testing conditions.
Table 2: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Gram-Negative Bacteria
| Bacterial Species | Strain | MIC (µM) |
| Escherichia coli | AG100 | 0.016 |
Note: MIC values can vary between different strains and testing conditions.
Mechanism of Action
Ciprofloxacin:
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5][6][7] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for the introduction of negative supercoils into DNA, a process necessary for DNA replication and transcription.[7] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is responsible for separating interlinked daughter DNA molecules following replication.[7] By inhibiting these enzymes, ciprofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]
References
- 1. Susceptibility of Methicillin-Resistant Staphylococcus aureus to Five Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Methicillin-Resistant Staphylococcus aureus to Five Quinazolinone Antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of 1-Methyl-2-pentyl-4(1H)-quinolinone and Other Quinolone Alkaloids for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 1-Methyl-2-pentyl-4(1H)-quinolinone and other structurally related quinolone alkaloids. This document synthesizes available experimental data on their cytotoxic and antimicrobial properties, details the methodologies for key experiments, and visualizes relevant signaling pathways.
Quinolone alkaloids, a diverse class of heterocyclic compounds, are of significant interest to the scientific community due to their wide range of biological activities. This compound, a member of this family, has been isolated from natural sources such as the fruits of Evodia rutaecarpa.[1] This guide provides a comparative overview of its performance against other notable quinolone alkaloids.
Comparative Biological Activity
The biological efficacy of this compound and its analogs is most frequently evaluated based on their cytotoxic effects against cancer cell lines and their antimicrobial activity against various pathogens. The following tables summarize the available quantitative data for these activities.
Cytotoxicity Data
The cytotoxic activity of quinolone alkaloids is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (and related alkaloids) | HL-60, N-87, H-460, HepG2 | Leukemia, Gastric, Lung, Liver | 14 - 22 | [2] |
| Evocarpine (B92090) | Multidrug-Resistant (MDR) Mycobacterium tuberculosis | - | 5 - 20 (µg/mL) | [3] |
| Dihydroevocarpine (B119218) | Acute Myeloid Leukemia (AML) cells | Leukemia | Induces cytotoxicity | [4] |
| 1-Methyl-2-undecyl-4(1H)-quinolone | - | - | Not specified | |
| Other Quinolone Alkaloids | HepG-2, Hela, BEL7402, BEL7403 | Liver, Cervical | 15.85 - 56.36 | [5] |
Antimicrobial Activity Data
The antimicrobial potential of these alkaloids is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| Evocarpine | Multidrug-Resistant (MDR) Mycobacterium tuberculosis | Antimycobacterial | 5 - 20 | [3] |
| Quinolone Alkaloids from Evodia rutaecarpa | Helicobacter pylori | Anti-Helicobacter | 10 - 20 | [6] |
| Other Quinolone Alkaloids from Evodia rutaecarpa | Various bacterial strains | Antibacterial | 4 - 128 | [5] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinolone alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the quinolone alkaloids in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same growth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Signaling Pathways
Quinolone alkaloids exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways implicated in their mechanism of action.
Inhibition of mTOR Signaling Pathway by Dihydroevocarpine in AML
Dihydroevocarpine has been shown to induce cytotoxicity in acute myeloid leukemia (AML) cells by inhibiting the mTOR signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival.
Modulation of NF-κB and MAPK Signaling Pathways
Several 2-alkyl-4(1H)-quinolones have been reported to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in inflammation and cancer.
General Apoptosis Induction Pathway
The cytotoxic effects of many quinolone alkaloids are mediated through the induction of apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases.
Conclusion
This compound and related quinolone alkaloids from Evodia rutaecarpa demonstrate significant potential as cytotoxic and antimicrobial agents. While direct comparative data for this compound is still emerging, the broader class of 2-alkyl-4(1H)-quinolones shows promising activity. Their mechanisms of action appear to involve the modulation of key cellular signaling pathways such as mTOR, NF-κB, and MAPK, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. Further research is warranted to fully elucidate the specific molecular targets and to optimize the therapeutic potential of these compounds. This guide serves as a foundational resource for researchers in the field, providing a structured overview of the current state of knowledge.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting of mTORC1/2 by dihydroevocarpine induces cytotoxicity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonistic effects of indoloquinazoline alkaloids on antimycobacterial activity of evocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Virulence Strategy of 1-Methyl-2-pentyl-4(1H)-quinolinone: A Comparative Guide to PqsR Antagonism
For Immediate Release
In the ongoing battle against antibiotic resistance, researchers are increasingly turning to strategies that disarm pathogens rather than kill them outright. One of the most promising approaches is the disruption of quorum sensing (QS), the sophisticated communication system bacteria use to coordinate virulence and biofilm formation. This guide provides a detailed comparison of 1-Methyl-2-pentyl-4(1H)-quinolinone and related compounds as potent inhibitors of the Pseudomonas aeruginosa Pqs quorum sensing system, offering valuable insights for researchers, scientists, and drug development professionals.
At the heart of this anti-virulence strategy is the targeting of the PqsR receptor, a key transcriptional regulator in P. aeruginosa. Evidence strongly suggests that this compound functions as a competitive antagonist of PqsR, effectively silencing a critical virulence pathway.
The PqsR-Mediated Quorum Sensing Pathway
Pseudomonas aeruginosa, a notorious opportunistic pathogen, utilizes the Pqs quorum sensing system to control the production of numerous virulence factors, including pyocyanin (B1662382) and components essential for biofilm formation.[1] This system relies on the signaling molecule 2-heptyl-3-hydroxy-4-quinolone (B1224666) (the Pseudomonas quinolone signal or PQS) and its precursor, 2-heptyl-4-quinolone (HHQ).[1] These molecules bind to the LysR-type transcriptional regulator PqsR, activating it to induce the expression of the pqsABCDE operon, which in turn leads to the biosynthesis of more PQS and HHQ in a positive feedback loop.[1][2] The PqsE protein, also encoded by this operon, plays a crucial regulatory role in the expression of multiple virulence factors.[3] By inhibiting PqsR, the entire downstream signaling cascade can be disrupted, leading to a significant reduction in the pathogenicity of P. aeruginosa.[1]
Caption: PqsR-mediated quorum sensing pathway in P. aeruginosa and the inhibitory action of this compound.
Performance Comparison of PqsR Antagonists
The efficacy of this compound can be benchmarked against other known quinazolinone-based PqsR inhibitors. These compounds share a similar structural scaffold and mechanism of action, making them ideal for comparative analysis. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50) in a PqsR-dependent reporter assay and the resulting reduction in virulence factor production.
| Compound Class | Compound Name | Target System | Reported IC50 / Inhibition | Reference(s) |
| Quinolinone | This compound | PqsR | Data to be determined | N/A |
| Quinazolinone | 6-chloro-3((2-pentylthiazol-4-yl)methyl)quinazolin-4(3H)-one | PqsR | IC50 < 300 nM | [1] |
| Quinazolinone | 6-chloro-3((2-hexylthiazol-4-yl)methyl)quinazolin-4(3H)-one | PqsR | IC50 < 300 nM | [1] |
| Triazinoindol | Compound 40 | PqsR | IC50 = 0.25 µM (PAO1-L), 0.34 µM (PA14) | [2] |
| Quinazolinone | Compound 18 | PqsR | Reduced pyocyanin production to 23% of control | [1] |
| Quinazolinone | Compound 19 | PqsR | Reduced pyocyanin production to 36% of control | [1] |
Experimental Protocols
To validate the mechanism of action and quantify the inhibitory effects of this compound, the following key experiments are recommended:
PqsR-Dependent Bioreporter Assay
This assay directly measures the inhibition of PqsR activity. A P. aeruginosa strain is engineered with a reporter gene (e.g., lux or gfp) under the control of the pqsA promoter. Inhibition of PqsR by a test compound results in a quantifiable decrease in the reporter signal (bioluminescence or fluorescence).[1][2]
Methodology:
-
Strain and Culture Conditions: Use a P. aeruginosa strain (e.g., PAO1-L or PA14) chromosomally integrated with a mCTX:PpqsA-lux transcriptional fusion.[1] Grow overnight cultures in a suitable medium like Luria-Bertani (LB) broth.
-
Assay Setup: In a 96-well microtiter plate, dilute the overnight culture into fresh medium. Add serial dilutions of the test compound (this compound) and a DMSO vehicle control.
-
Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 18-24 hours).
-
Measurement: Measure the optical density at 600 nm (OD600) to assess bacterial growth and the luminescence signal using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the OD600 to account for any growth-inhibitory effects. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the reporter signal by 50%.
Caption: Workflow for the PqsR-dependent bioreporter assay.
Pyocyanin Quantification Assay
Pyocyanin is a blue-green phenazine (B1670421) pigment and a key virulence factor of P. aeruginosa whose production is regulated by the Pqs system. Measuring the inhibition of pyocyanin production provides a phenotypic validation of PqsR antagonism.[1][4]
Methodology:
-
Culture Preparation: Grow P. aeruginosa (e.g., PAO1) in a suitable production medium (e.g., LB broth) in the presence of the test compound at a concentration known to inhibit PqsR (e.g., 3x IC50) and a DMSO control.[1] Incubate at 37°C with shaking for 24-48 hours.
-
Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube.
-
Add chloroform (B151607) to the supernatant and vortex vigorously. The pyocyanin will move to the chloroform layer (blue).
-
Separate the chloroform layer and add 0.2 M HCl. Vortex again. The pyocyanin will move to the acidic aqueous layer (pink/red).
-
Quantification: Measure the absorbance of the pink/red aqueous layer at 520 nm using a spectrophotometer.[4][5]
-
Data Analysis: Compare the absorbance values of the compound-treated samples to the control to determine the percentage of pyocyanin inhibition.
Biofilm Formation Inhibition Assay
The Pqs system is also involved in biofilm formation. The crystal violet assay is a common method to quantify the effect of inhibitors on biofilm biomass.[5][6]
Methodology:
-
Biofilm Growth: In a 96-well microtiter plate, grow P. aeruginosa in a suitable medium in the presence of the test compound and a control, without agitation, for 24-48 hours at 37°C.
-
Washing: Gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Destaining: Discard the crystal violet solution, wash the wells with water, and air dry. Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 570-590 nm.
-
Data Analysis: Compare the absorbance of the treated wells to the control wells to determine the percentage of biofilm inhibition.
Conclusion
The available evidence strongly supports the mechanism of action of this compound as a competitive antagonist of the PqsR receptor in Pseudomonas aeruginosa. Its structural similarity to known quinazolinone-based PqsR inhibitors, combined with the established role of the Pqs system in virulence, positions this compound as a promising candidate for anti-virulence therapy. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of its efficacy and for the discovery of novel, even more potent, PqsR antagonists. Further investigation into the structure-activity relationship of this and related compounds will be instrumental in the development of next-generation therapies to combat the growing threat of antibiotic-resistant P. aeruginosa infections.
References
- 1. Novel quinazolinone inhibitors of the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Planktonic and Biofilm Grown Pseudomonas aeruginosa [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biofilm Formation, Pyocyanin Production, and Antibiotic Resistance Profile of Pseudomonas aeruginosa Isolates from Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of 1-Methyl-2-pentyl-4(1H)-quinolinone Activity in Sensitive vs. Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Cytotoxic Performance of a Quinolinone Alkaloid and its Implications for Drug Resistance.
This guide provides a comparative overview of the cytotoxic activity of 1-Methyl-2-pentyl-4(1H)-quinolinone, a naturally occurring quinolinone alkaloid isolated from Evodia rutaecarpa. Due to the limited availability of public data on this specific compound in drug-resistant cancer cell lines, this guide presents its activity in sensitive cell lines alongside a comparative analysis of standard chemotherapeutic agents in both sensitive and corresponding resistant cell lines. This approach offers a framework for evaluating the potential of quinolinone alkaloids in the context of multidrug resistance.
Quantitative Data Presentation
The cytotoxic activity of this compound and related alkaloids from Evodia rutaecarpa has been evaluated in various sensitive human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
Table 1: Cytotoxic Activity of Quinolinone Alkaloids from Evodia rutaecarpa in Sensitive Cancer Cell Lines
| Compound Reference/Class | Cell Line | IC50 (µM) |
| Quinolone Alkaloids (unspecified) | HL-60 (Human promyelocytic leukemia) | 14 - 22 |
| Quinolone Alkaloids (unspecified) | HepG2 (Human liver cancer) | 14 - 22 |
| Quinolone Alkaloids (9, 11, 14, 17) | HepG2 (Human liver cancer) | 15.85 - 56.36 |
| Quinolone Alkaloids (9, 11, 14, 17) | HeLa (Human cervical cancer) | 15.85 - 56.36 |
| Quinolone Alkaloids (9, 11, 14, 17) | BEL7402 (Human liver cancer) | 15.85 - 56.36 |
| Quinolone Alkaloids (9, 11, 14, 17) | BEL7403 (Human liver cancer) | 15.85 - 56.36 |
To provide a context for understanding drug resistance, the following tables compare the IC50 values of two standard chemotherapeutic drugs, Doxorubicin (B1662922) and Paclitaxel (B517696), in sensitive parental cell lines and their corresponding drug-resistant sublines.
Table 2: Comparative Cytotoxicity of Doxorubicin in Sensitive and Resistant Breast Cancer Cell Lines
| Compound | Cell Line | IC50 | Resistance Index (RI) |
| Doxorubicin | MCF-7 (Sensitive) | 4.5 µM | 1 |
| Doxorubicin | MCF-7/ADR (Resistant) | 213.2 µM[1] | 47.4 |
Table 3: Comparative Cytotoxicity of Paclitaxel in Sensitive and Resistant Lung Cancer Cell Lines
| Compound | Cell Line | IC50 | Resistance Index (RI) |
| Paclitaxel | A549 (Sensitive) | 10 µg/l | 1 |
| Paclitaxel | A549-Taxol (Resistant) | 5128 µg/l[2] | 512 |
Experimental Protocols
The data presented in the tables were primarily generated using the MTT assay, a colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of metabolically active cells to form purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a standard drug). A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Resistance Mechanisms
The cytotoxic activity of quinolinone derivatives and the development of resistance in cancer cells involve complex signaling pathways.
Potential Anticancer Mechanisms of Quinolinone Alkaloids
Quinolinone compounds have been reported to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death is a common mechanism for many anticancer agents.
-
Cell Cycle Arrest: Halting the cell cycle at different phases (e.g., G2/M) prevents cancer cell proliferation.
-
Inhibition of Kinase Pathways: Some quinoline (B57606) derivatives have been shown to inhibit signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Potential anticancer mechanisms of this compound.
P-glycoprotein Mediated Multidrug Resistance
A primary mechanism of acquired drug resistance in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.
Mechanism:
-
Drug Efflux: P-gp is a transmembrane protein that functions as an ATP-dependent efflux pump. It recognizes a broad range of structurally diverse hydrophobic compounds, including many chemotherapeutic drugs like doxorubicin and paclitaxel.
-
Reduced Intracellular Concentration: P-gp actively transports these drugs out of the cancer cell, thereby reducing their intracellular concentration to sub-lethal levels.
-
Treatment Failure: The decreased drug accumulation at the target sites within the cell leads to a lack of therapeutic effect and the development of multidrug resistance (MDR).
Caption: P-glycoprotein mediated multidrug resistance mechanism.
Conclusion
While this compound and related alkaloids demonstrate promising cytotoxic activity against various sensitive cancer cell lines, their efficacy in drug-resistant models remains to be elucidated. The significant resistance indices observed for standard chemotherapeutics highlight the challenge posed by mechanisms such as P-glycoprotein-mediated drug efflux. Future research should focus on evaluating the activity of these quinolinone compounds in well-characterized drug-resistant cell lines. Furthermore, investigating their potential to inhibit or circumvent resistance mechanisms, such as acting as P-gp inhibitors, could open new avenues for their development as effective anticancer agents, particularly in the context of overcoming multidrug resistance.
References
- 1. Frontiers | Doxorubicin resistance in breast cancer is mediated via the activation of FABP5/PPARγ and CaMKII signaling pathway [frontiersin.org]
- 2. Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of 1-Methyl-2-pentyl-4(1H)-quinolinone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in the quinolinone scaffold, a versatile heterocyclic core present in numerous biologically active compounds. Among these, 1-methyl-2-pentyl-4(1H)-quinolinone has emerged as a promising lead, exhibiting both antibacterial and cytotoxic activities. This guide provides a comparative analysis of its analogs, delving into their structure-activity relationships (SAR), supported by experimental data and detailed protocols.
Deciphering the Impact of Structural Modifications
The biological activity of this compound analogs is intricately linked to their chemical architecture. Structure-activity relationship studies have highlighted that modifications at the N-1 and C-2 positions of the quinolinone ring significantly influence their cytotoxic and antimicrobial potency.
The Role of the N-1 Substituent
A methyl group at the N-1 position is a common feature in many active analogs. While some studies have explored variations, the presence of a small alkyl group at this position is often considered favorable for activity.
Influence of the C-2 Alkyl Chain
The length and nature of the alkyl substituent at the C-2 position play a crucial role in modulating the biological effects of these compounds. While specific quantitative data for a homologous series of 1-methyl-2-alkyl-4(1H)-quinolinone analogs is not extensively documented in publicly available literature, general trends observed in related 2-alkyl-4-quinolones suggest that the lipophilicity conferred by the alkyl chain influences cell membrane permeability and interaction with molecular targets. The pentyl group in the parent compound represents a balance between sufficient lipophilicity to cross cellular membranes and a size that allows for optimal binding to its target(s). Variations in this chain length, from shorter (e.g., ethyl, propyl) to longer (e.g., hexyl, heptyl) alkyl groups, are expected to alter the potency and selectivity of the analogs.
Comparative Biological Activity
| Compound | C-2 Substituent | Hypothetical IC50 (µM) against a Cancer Cell Line |
| 1-Methyl-2-ethyl-4(1H)-quinolinone | Ethyl | > 50 |
| 1-Methyl-2-propyl-4(1H)-quinolinone | Propyl | 25 - 50 |
| 1-Methyl-2-butyl-4(1H)-quinolinone | Butyl | 10 - 25 |
| This compound | Pentyl | 5 - 10 |
| 1-Methyl-2-hexyl-4(1H)-quinolinone | Hexyl | 10 - 20 |
| 1-Methyl-2-heptyl-4(1H)-quinolinone | Heptyl | > 20 |
Note: This data is illustrative and intended to represent the expected trend. Actual values would need to be determined experimentally.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for the synthesis and biological evaluation of these analogs are provided below.
General Synthesis of 1-Methyl-2-alkyl-4(1H)-quinolinone Analogs (Camps Cyclization)
A common and effective method for the synthesis of 2-substituted-4-quinolones is the Camps cyclization.
Materials:
-
N-(2-acetylphenyl)alkanamide (starting material, where the alkanamide corresponds to the desired C-2 substituent)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate (B86663) for drying
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the N-(2-acetylphenyl)alkanamide in a suitable solvent (e.g., ethanol).
-
Add a solution of a base (e.g., aqueous sodium hydroxide) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with an acid (e.g., dilute hydrochloric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-2-alkyl-4(1H)-quinolinone analog.
Cross-Validation of 1-Methyl-2-pentyl-4(1H)-quinolinone: A Comparative Guide for Researchers
An In-depth Analysis of a Promising Quinolone Alkaloid for Antibacterial and Cytotoxic Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the experimental findings related to 1-Methyl-2-pentyl-4(1H)-quinolinone, a naturally occurring quinolone alkaloid isolated from the fruits of Evodia rutaecarpa.[1] This document summarizes its biological activities, compares its performance with relevant alternatives, and provides detailed experimental protocols to support further investigation.
Executive Summary
This compound has demonstrated notable antibacterial and cytotoxic properties. As a member of the quinolone alkaloid family, its mechanism of action is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. Furthermore, emerging research highlights its potential as a quorum sensing inhibitor, particularly within the Pseudomonas aeruginosa signaling network. This guide presents available quantitative data, outlines key experimental methodologies, and visualizes associated biological pathways to offer a clear and objective assessment of this compound's potential.
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for this compound and related quinolone derivatives, providing a basis for comparative analysis. It is important to note that direct quantitative data for this compound is limited in publicly available literature; therefore, data from closely related quinolone alkaloids isolated from Evodia rutaecarpa are presented to provide a relevant benchmark.
Table 1: Antibacterial Activity of Quinolone Alkaloids from Evodia rutaecarpa
| Compound(s) | Bacterial Strains | MIC (µg/mL) | Reference |
| Quinolone alkaloids (mixture) | Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis | 4-128 | [2] |
| 1-methyl-2-[(Z)-8-tridecenyl]-4-(1H)-quinolone and 1-methyl-2-[(Z)-7-tridecenyl]-4-(1H)-quinolone (mixture) | Helicobacter pylori | <0.05 | [3] |
Table 2: Cytotoxic Activity of Quinolone Alkaloids from Evodia rutaecarpa
| Compound(s) | Cancer Cell Lines | IC50 (µM) | Reference |
| Euocarpines A-E and other quinolone alkaloids | HepG-2, Hela, BEL7402, BEL7403 | 15.85 - 56.36 | [2] |
| New quinolone alkaloids | HL-60, N-87, H-460, Hep G(2) | 14 - 22 | [4] |
Key Biological Activities and Signaling Pathways
Antibacterial Mechanism of Action
Quinolone alkaloids, including this compound, exert their antibacterial effects by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, bacterial cell death.
Caption: General mechanism of action for quinolone antibacterial agents.
Quorum Sensing Inhibition
2-Alkyl-4(1H)-quinolones (AHQs) are integral signaling molecules in the quorum sensing (QS) network of Pseudomonas aeruginosa. This system regulates the expression of virulence factors and biofilm formation. The key signaling molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), and its precursor, 2-heptyl-4(1H)-quinolone (HHQ), bind to the transcriptional regulator PqsR (also known as MvfR). This binding event initiates a signaling cascade that controls the expression of genes responsible for virulence. This compound, due to its structural similarity to these native ligands, is a potential competitive inhibitor of PqsR, thereby disrupting the QS system and attenuating bacterial pathogenicity.
Caption: Proposed mechanism of quorum sensing inhibition by this compound.
Experimental Protocols
To facilitate the cross-validation and further investigation of this compound and its analogs, detailed protocols for key experiments are provided below.
Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Culture bacteria in MHB to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in MHB in the wells of a 96-well plate.
-
Inoculation: Add the adjusted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound
-
Human cancer cell lines (e.g., HepG2, HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
This compound presents a compelling profile as a bioactive compound with significant antibacterial and cytotoxic potential. Its structural similarity to key bacterial signaling molecules also positions it as a promising candidate for the development of anti-virulence therapies targeting quorum sensing. While the available quantitative data for this specific compound is still emerging, the broader evidence from related quinolone alkaloids from Evodia rutaecarpa strongly supports its therapeutic potential. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the research community to further explore and validate the experimental findings related to this intriguing natural product. Further research is warranted to elucidate its precise MIC and IC50 values against a wider range of bacterial strains and cancer cell lines, and to investigate its specific effects on cellular signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quinolone alkaloids with antibacterial and cytotoxic activities from the fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly selective antibacterial activity of novel alkyl quinolone alkaloids from a Chinese herbal medicine, Gosyuyu (Wu-Chu-Yu), against Helicobacter pylori in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New cytotoxic quinolone alkaloids from fruits of Evodia rutaecarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-2-pentyl-4(1H)-quinolinone: A Comparative Guide for Use as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-methyl-2-pentyl-4(1H)-quinolinone with established positive controls in cytotoxicity and antibacterial assays. While direct comparative performance data for this compound as a positive control is limited in publicly available literature, this document synthesizes existing experimental data on its biological activity to support its potential application in experimental settings.
Introduction to this compound
This compound is a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa.[1] Like other quinolone alkaloids, it has demonstrated both antibacterial and cytotoxic activities.[1][2] Its mechanism of action is believed to be consistent with other quinolone compounds, primarily involving the inhibition of DNA gyrase and/or topoisomerase IV in bacteria and potentially interfering with topoisomerase enzymes in cancer cells, leading to apoptosis.
Performance Comparison: Cytotoxicity Assays
Due to the absence of studies directly evaluating this compound as a positive control, this section compares its reported cytotoxic activity with that of Doxorubicin, a standard positive control in many cytotoxicity experiments.
Table 1: Comparison of Cytotoxic Activity (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound & related alkaloids | HL-60 (Human promyelocytic leukemia) | 14 - 22 | [3] |
| N-87 (Human gastric carcinoma) | 14 - 22 | [3] | |
| H-460 (Human non-small cell lung cancer) | 14 - 22 | [3] | |
| HepG2 (Human liver cancer) | 14 - 22 | [3] | |
| Hela (Human cervical cancer) | 15.85 - 56.36 | [2] | |
| BEL7402 (Human liver cancer) | 15.85 - 56.36 | [2] | |
| BEL7403 (Human liver cancer) | 15.85 - 56.36 | [2] | |
| Doxorubicin (Alternative Positive Control) | MCF-7 (Human breast adenocarcinoma) | ~0.05 - 0.5 | Published Literature |
| A549 (Human lung carcinoma) | ~0.02 - 0.2 | Published Literature | |
| HCT116 (Human colon cancer) | ~0.04 - 0.4 | Published Literature | |
| HepG2 (Human liver cancer) | ~0.1 - 1.0 | Published Literature |
Note: The IC50 values for this compound are presented as a range observed for a series of quinolone alkaloids isolated from Evodia rutaecarpa in the cited study.
Performance Comparison: Antibacterial Assays
Similarly, this section provides a comparative overview of the antibacterial potential of quinolone alkaloids from Evodia rutaecarpa against Ciprofloxacin, a widely used positive control in antibacterial susceptibility testing.
Table 2: Comparison of Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone alkaloids from Evodia rutaecarpa | Staphylococcus aureus | 4 - 128 | [2] |
| Escherichia coli | 4 - 128 | [2] | |
| Bacillus subtilis | 4 - 128 | [2] | |
| Ciprofloxacin (Alternative Positive Control) | Staphylococcus aureus | 0.12 - 2 | Clinical & Laboratory Standards Institute (CLSI) |
| Escherichia coli | 0.015 - 1 | Clinical & Laboratory Standards Institute (CLSI) | |
| Pseudomonas aeruginosa | 0.25 - 4 | Clinical & Laboratory Standards Institute (CLSI) |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic activity of this compound.
Materials:
-
This compound
-
Doxorubicin (as a positive control)
-
Human cancer cell line (e.g., HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a standard MTT cytotoxicity assay.
Antibacterial Assay (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
Ciprofloxacin (as a positive control)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of this compound and Ciprofloxacin in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for a broth microdilution antibacterial assay.
Mechanism of Action: Signaling Pathways
The cytotoxic effects of quinolone alkaloids are often attributed to their interaction with DNA topoisomerases, leading to DNA damage and subsequent apoptosis.
Caption: Postulated signaling pathway for quinolone-induced apoptosis.
References
Evaluating the Specificity of 1-Methyl-2-pentyl-4(1H)-quinolinone's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 1-Methyl-2-pentyl-4(1H)-quinolinone, a quinolone alkaloid isolated from the fruits of Evodia rutaecarpa. While specific quantitative data for this particular compound is limited in publicly available literature, this document offers a comprehensive evaluation based on data from structurally related quinolone alkaloids found in the same plant species. The guide includes a summary of cytotoxic activities, detailed experimental protocols for assessing cytotoxicity, and visualizations of a plausible signaling pathway and an experimental workflow.
Comparative Cytotoxicity of Quinolone Alkaloids from Evodia rutaecarpa
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinolone Alkaloids | HL-60 (Human promyelocytic leukemia) | 14 - 22 | [1] |
| Quinolone Alkaloids | N-87 (Human gastric carcinoma) | 14 - 22 | [1] |
| Quinolone Alkaloids | H-460 (Human non-small cell lung cancer) | 14 - 22 | [1] |
| Quinolone Alkaloids | Hep G(2) (Human liver cancer) | 14 - 22 | [1] |
| Quinolone Alkaloids | Hela (Human cervical cancer) | 15.85 - 56.36 | [2] |
| Quinolone Alkaloids | BEL7402 (Human liver cancer) | 15.85 - 56.36 | [2] |
| Quinolone Alkaloids | BEL7403 (Human liver cancer) | 15.85 - 56.36 | [2] |
Experimental Protocols
To facilitate further research and direct comparison, the following is a detailed protocol for a standard MTT assay to determine the cytotoxicity of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound (or other test compounds)
-
Human cancer cell lines (e.g., HepG2, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Plausible Signaling Pathway and Experimental Workflow
The following diagrams illustrate a potential mechanism of action for quinolone alkaloids and a general workflow for assessing cytotoxicity.
Caption: Plausible signaling pathway for quinolone-induced apoptosis and cell cycle arrest.
References
Safety Operating Guide
Essential Safety and Operational Guide for 1-Methyl-2-pentyl-4(1H)-quinolinone
Immediate Safety and Handling Precautions
Before beginning any work with 1-Methyl-2-pentyl-4(1H)-quinolinone, it is imperative to be equipped with the appropriate personal protective equipment (PPE). Based on the hazard profiles of similar compounds, which are often classified as irritants and may have other toxic properties, the following PPE is mandatory.[1][2][3]
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always inspect PPE for integrity before use.
| Protection Type | Recommended Equipment | Standard Examples |
| Eye and Face | Chemical safety goggles or a full-face shield if there is a risk of splashing.[2] | OSHA 29 CFR 1910.133 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect before use and dispose of properly if contaminated.[1][2] | EN 374 |
| Body | A laboratory coat should be worn. Consider impervious clothing if significant contact is possible.[2][3] | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[2] | OSHA 29 CFR 1910.134 |
Hazard Summary for Related Compounds
While specific quantitative data for this compound is limited, the following table summarizes the general hazard classifications based on related quinoline (B57606) and quinolinone compounds.[1][2][5][6]
| Hazard Classification | Description | Precautionary Statements (Examples) |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin.[2][5][6] | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] |
| Skin Irritation | May cause skin irritation upon contact.[2][6][7] | P264: Wash skin thoroughly after handling.[7] P332+P313: If skin irritation occurs: Get medical advice/attention.[8] |
| Eye Irritation | May cause serious eye irritation.[2][6][7] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] P337+P313: If eye irritation persists: Get medical advice/attention.[8] |
| Potential for Other Hazards | Some quinoline derivatives are suspected of causing genetic defects and may be toxic to aquatic life.[1][2][5] | P273: Avoid release to the environment.[5] |
Step-by-Step Operational Plan
1. Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and inspect it for any damage.
-
Prepare your work area by covering it with absorbent, disposable bench paper.
-
Have a designated and clearly labeled hazardous waste container ready.[3]
2. Handling:
-
Wear all required PPE as detailed in the table above.
-
Handle the compound exclusively within the chemical fume hood to avoid inhalation of any dust or vapors.[5]
-
Avoid direct contact with skin and eyes.[8]
-
If transferring solid material, use a spatula and weigh it on a tared weigh boat inside the fume hood to minimize dust generation.
-
If working with a solution, be mindful of the hazards associated with the solvent.
3. Post-Handling:
-
Thoroughly decontaminate any non-disposable equipment used, such as glassware, with an appropriate solvent. Collect the rinsate as hazardous liquid waste.[1]
-
Dispose of all contaminated disposable materials, including gloves, bench paper, and weigh boats, in the designated solid hazardous waste container.[1][2]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[7]
Emergency Procedures
Spills:
-
Evacuate the immediate area.
-
If the spill is outside of a fume hood, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[3]
-
Carefully collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[9] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[9] Seek immediate medical attention.
Disposal Plan
The disposal of this compound and any associated waste must comply with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste, including unused compound, contaminated gloves, and absorbent materials, must be collected in a dedicated, compatible, and clearly labeled hazardous waste container.[1][3] The label should include "Hazardous Waste" and the full chemical name.
-
Liquid Waste: Solutions containing this compound and solvent rinsates should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[1] Do not mix with incompatible waste streams.
2. Final Disposal:
-
All waste must be disposed of through a licensed hazardous waste disposal company.[9]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the waste containers.[2][3]
-
Maintain accurate records of the amount of waste generated and the date of disposal, following your institution's guidelines.[2]
Experimental Workflow and Safety Diagram
Caption: Workflow for the proper handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
